molecular formula C28H31N2O3+ B078150 rhodamine 6G cation CAS No. 12224-98-5

rhodamine 6G cation

Cat. No.: B078150
CAS No.: 12224-98-5
M. Wt: 443.6 g/mol
InChI Key: IWWWBRIIGAXLCJ-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rhodamine 6G cation is a highly valued xanthene dye renowned for its exceptional photophysical properties, making it a cornerstone reagent in fluorescence-based research. Its primary research value lies in its high absorption coefficient, excellent fluorescence quantum yield, and remarkable photostability. The mechanism of action involves the absorption of light, typically in the green region (~530 nm), which promotes the molecule to an excited singlet state, followed by emission of fluorescence at longer wavelengths in the yellow-orange range (~550-565 nm). This characteristic is exploited in a multitude of advanced applications, including but not limited to: laser dye applications, where it serves as an active gain medium in tunable dye lasers; biophysical studies for probing membrane potentials and as a tracer in fluid dynamics; and the development of various fluorescent sensors and probes. Furthermore, its cationic nature promotes association with negatively charged membranes and biomolecules, enhancing its utility in cellular staining and viability assays. This product is provided for laboratory research applications and is strictly classified as For Research Use Only. It is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[9-(2-ethoxycarbonylphenyl)-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N2O3/c1-6-29-23-15-25-21(13-17(23)4)27(19-11-9-10-12-20(19)28(31)32-8-3)22-14-18(5)24(30-7-2)16-26(22)33-25/h9-16,29H,6-8H2,1-5H3/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWWWBRIIGAXLCJ-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=[NH+]CC)C=C3O2)C)C4=CC=CC=C4C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N2O3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

989-38-8 (Parent)
Record name Xanthylium, 9-(2-(ethoxycarbonyl)phenyl)-3,6-bis(ethylamino)-2,7-dimethyl-, molybdatesilicate (1:?)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063022060
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Xanthylium, 9-(2-(ethoxycarbonyl)phenyl)-3,6-bis(ethylamino)-2,7-dimethyl-, molybdatephosphate (1:?)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063022071
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70872498
Record name Rhodamine 6G cation
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70872498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

C.i. pigment red 81 is a dark pink powder. (NTP, 1992), Dry Powder
Record name C.I. PIGMENT RED 81
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20923
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Xanthylium, 9-[2-(ethoxycarbonyl)phenyl]-3,6-bis(ethylamino)-2,7-dimethyl-, molybdatesilicate (1:?)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Solubility

1 to 5 mg/mL at 65.3 °F (NTP, 1992)
Record name C.I. PIGMENT RED 81
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20923
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

12224-98-5, 47724-48-1, 63022-06-0, 63022-07-1
Record name C.I. PIGMENT RED 81
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20923
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name C.I. Pigment Red 81
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012224985
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rhodamine 6g cation
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047724481
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Xanthylium, 9-(2-(ethoxycarbonyl)phenyl)-3,6-bis(ethylamino)-2,7-dimethyl-, molybdatesilicate (1:?)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063022060
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Xanthylium, 9-(2-(ethoxycarbonyl)phenyl)-3,6-bis(ethylamino)-2,7-dimethyl-, molybdatephosphate (1:?)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063022071
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Xanthylium, 9-[2-(ethoxycarbonyl)phenyl]-3,6-bis(ethylamino)-2,7-dimethyl-, molybdatesilicate (1:?)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Xanthylium, 9-[2-(ethoxycarbonyl)phenyl]-3,6-bis(ethylamino)-2,7-dimethyl-, molybdatetungstatephosphate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Xanthylium, 9-[2-(ethoxycarbonyl)phenyl]-3,6-bis(ethylamino)-2,7-dimethyl-, molybdatephosphate (1:?)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Rhodamine 6G cation
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70872498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Xanthylium, 9-[2-(ethoxycarbonyl)phenyl]-3,6-bis(ethylamino)-2,7-dimethyl-, molybdatesilicate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.976
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Xanthylium, 9-[2-(ethoxycarbonyl)phenyl]-3,6-bis(ethylamino)-2,7-dimethyl-, molybdatephosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.977
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Xanthylium, 9-[2-(ethoxycarbonyl)phenyl]-3,6-bis(ethylamino)-2,7-dimethyl-, molybdatetungstatephosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.192
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RHODAMINE 6G CATION
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/923TYK19HG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Historical Context and Significance in Spectroscopy

The journey of the rhodamine 6G cation is deeply intertwined with the development of fluorescence spectroscopy and laser technology. Its emergence as a highly efficient laser dye marked a pivotal moment in the field. Capable of producing tunable, coherent light in the visible spectrum, rhodamine 6G played a crucial role in the advancement of dye lasers. This, in turn, opened up new avenues for spectroscopic investigations that were previously unattainable.

The significance of the this compound in spectroscopy stems from its outstanding photophysical properties. It exhibits a strong absorption of light, followed by an exceptionally bright fluorescence emission. wikipedia.org This high fluorescence quantum yield, a measure of the efficiency of the fluorescence process, means that a large fraction of the absorbed photons are re-emitted as fluorescent light, making it easily detectable. nih.govbioone.orgresearchgate.net

Rationale for Extensive Academic Investigation

Electronic Transitions and Spectroscopic Signatures

The electronic absorption spectrum of the this compound is characterized by strong transitions in the visible region of the electromagnetic spectrum. The most prominent absorption band, corresponding to the S₀ → S₁ electronic transition, is typically observed in the range of 529-539 nm. epa.govafricaresearchconnects.com This transition is of a π → π* nature, involving the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), both of which are associated with the delocalized π-electron system of the xanthene core. epa.govresearchgate.net

The molecule also exhibits another significant absorption band in the ultraviolet region, around 345-350 nm, which is attributed to the S₀ → S₃ transition. sci-hub.seresearchgate.net The S₀ → S₂ transition, in contrast, has a much lower oscillator strength. sci-hub.se The exact position and intensity of these absorption bands can be influenced by the solvent environment. epa.govafricaresearchconnects.com

Upon excitation, the this compound fluoresces strongly, with an emission maximum typically observed around 554 nm in aqueous solution. researchgate.net The difference between the absorption and emission maxima is known as the Stokes shift, which for rhodamine 6G is sensitive to solvent polarity. epa.govafricaresearchconnects.com For instance, the Stokes shift ranges from 19 nm in benzene (B151609) to 28 nm in water. epa.govafricaresearchconnects.com

Fluorescence Quantum Yield and Radiative Lifetimes

A key characteristic of the this compound is its exceptionally high fluorescence quantum yield (Φf), which is a measure of the efficiency of the fluorescence process. In ethanol, the quantum yield is approximately 0.95, while in water it is around 0.90. africaresearchconnects.comresearchgate.netnih.gov This high efficiency is attributed to the rigid and planar structure of the xanthene ring system, which minimizes non-radiative decay pathways. africaresearchconnects.com

The fluorescence lifetime (τf), which is the average time the molecule spends in the excited singlet state before returning to the ground state, is also a crucial parameter. For rhodamine 6G, the fluorescence lifetime is typically in the nanosecond range. For example, in ethanol, the lifetime is around 3.9 to 4.0 ns. researchgate.net The radiative lifetime (τr) is the theoretical lifetime if fluorescence were the only decay pathway and can be calculated from the fluorescence quantum yield and the measured fluorescence lifetime.

The radiative (k_r) and non-radiative (k_nr) decay rates can be determined from the fluorescence quantum yield and lifetime. bioone.org Studies have shown that for rhodamine 6G in a series of alcohol solvents, the radiative rate increases with the square of the refractive index of the solvent. nih.govresearchgate.net

Ultrafast Excited-State Relaxation Pathways

Following photoexcitation, the this compound undergoes a series of rapid relaxation processes. These events occur on timescales ranging from femtoseconds to nanoseconds and dictate the ultimate fate of the excited state energy.

Intramolecular Vibrational Redistribution and Relaxation

Upon absorption of a photon, the molecule is promoted to a vibrationally excited level of the S₁ electronic state. The excess vibrational energy is then rapidly dissipated through intramolecular vibrational redistribution (IVR), a process where the energy is redistributed among the various vibrational modes of the molecule. researchgate.netacs.org This is followed by vibrational relaxation, where the molecule loses energy to the surrounding solvent molecules, reaching the lowest vibrational level of the S₁ state. This entire process is typically complete within a few picoseconds. researchgate.net In some cases, dissociation of solute-solvent hydrogen bonds can occur following IVR, leading to a decrease in the hydrodynamic volume of the molecule. acs.org

Intersystem Crossing to Triplet States

Another possible deactivation pathway for the excited singlet state is intersystem crossing (ISC), a spin-forbidden transition to the triplet state (T₁). For rhodamine 6G, the rate of intersystem crossing is generally slow compared to fluorescence. uni-regensburg.de However, the triplet state can be populated, particularly under high-intensity irradiation. The lifetime of the lowest triplet state of the free this compound in the gas phase has been determined to have a lower bound of approximately 2 seconds. researchgate.net In solution, the triplet state lifetime is significantly shorter and can be quenched by species like molecular oxygen. researchgate.netrsc.org The quantum yield of intersystem crossing in aqueous solutions of rhodamine 6G has been measured, and the main decay pathways for the triplet state are non-radiative deactivation and quenching by impurities. researchgate.net

Competing Non-Radiative Decay Mechanisms

Besides intersystem crossing, other non-radiative decay mechanisms can compete with fluorescence. One such process is internal conversion, a non-radiative transition from a higher electronic state to a lower one of the same spin multiplicity (e.g., S₁ → S₀). While generally inefficient for rhodamine 6G due to its rigid structure, it can be influenced by the solvent environment. nih.gov

Furthermore, at high concentrations, aggregation of rhodamine 6G molecules can occur. unige.chacs.org These aggregates can act as quenching centers, where the excited-state energy of a monomer is transferred to an aggregate, which then decays non-radiatively. unige.chacs.org This process can significantly shorten the fluorescence lifetime of the monomer. unige.chacs.org Another process that can lead to non-radiative decay is photoinduced electron transfer (PET), which can occur in the presence of suitable electron donors or acceptors. researchgate.net

Solvent-Dependent Photophysical Behavior

The photophysical properties of the this compound are markedly influenced by the surrounding solvent environment. This solvent dependence arises from the interaction of the dye's dipole moment with the solvent's polarity and viscosity.

The absorption and emission maxima of rhodamine 6G exhibit a dependence on the solvent's refractive index and polarity, a phenomenon known as solvatochromism. epa.govafricaresearchconnects.com Specifically, the Stokes' shift shows a linear relationship with solvent polarity. epa.govafricaresearchconnects.com The ground-state and excited-state dipole moments of rhodamine 6G have been estimated to be 0.69 D and 1.97 D, respectively. epa.govafricaresearchconnects.comresearchgate.net

The fluorescence quantum yield and lifetime of rhodamine 6G are also sensitive to the solvent. epa.govresearchgate.net The fluorescence lifetime has been shown to be dependent on solvent viscosity, which can be described by the Förster-Hoffmann model. epa.govafricaresearchconnects.comresearchgate.net In a series of alcohols from methanol to octanol, rhodamine 6G exhibits an increasing radiative rate and a slightly decreasing non-radiative rate. nih.govresearchgate.net In contrast, deuterated solvents like D₂O can enhance the fluorescence yield and lifetime. nih.gov The interaction of solvent molecules with the ethoxyamine and ethoxycarbonyl groups, as well as the xanthene ring of the dye, can lead to shifts in vibrational band positions. researchgate.net

Solvatochromic Shifts in Absorption and Emission Spectra

Solvatochromism describes the change in the absorption and emission spectra of a molecule in response to the polarity of the solvent. uwf.edu The this compound exhibits noticeable solvatochromic shifts, which provide valuable insights into the dipole moment changes upon electronic excitation. africaresearchconnects.comuwf.edu

The electronic absorption spectrum of R6G monomers typically shows a strong band in the visible region, generally between 529 and 539 nm. africaresearchconnects.comepa.govresearchgate.net The position of this absorption maximum (λmax) is influenced by the refractive index of the solvent. africaresearchconnects.comepa.govresearchgate.net For instance, in a series of solvents, the λmax of R6G was observed to shift to longer wavelengths (a bathochromic or red shift) as the refractive index of the solvent increased. chemmethod.com However, the refractive index alone is not sufficient to fully explain the observed solvatochromism, indicating that a combination of solvent parameters, including polarity, plays a significant role. chemmethod.comchemmethod.com

The Stokes shift, which is the difference between the peak absorption and peak emission wavelengths, demonstrates a linear relationship with solvent polarity. africaresearchconnects.comepa.govresearchgate.net This shift is a direct consequence of the reorientation of solvent molecules around the dye molecule in the excited state, which has a different dipole moment than the ground state. africaresearchconnects.com Studies have reported Stokes' shifts for R6G ranging from 19 nm in the nonpolar solvent benzene to 28 nm in the highly polar solvent water. africaresearchconnects.comepa.gov In another study, Stokes' shifts between 25 and 29 nm were observed in methanol, water, and dimethyl sulfoxide (DMSO). chemmethod.comchemmethod.com

The ground-state dipole moment of rhodamine 6G has been estimated to be 0.69 Debye, while the excited-state dipole moment is significantly larger at 1.97 Debye. africaresearchconnects.comepa.gov This increase in dipole moment upon excitation explains the observed solvatochromic behavior, as a more polar excited state will be more stabilized by polar solvents, leading to a red shift in the emission spectrum.

Table 1: Solvatochromic Data for Rhodamine 6G in Various Solvents

SolventRefractive IndexAbsorption λmax (nm)Emission λmax (nm)Stokes' Shift (nm)
Methanol1.32652855325
Water1.33252755629
DMSO1.47953956526
Benzene---19

Data sourced from multiple studies. chemmethod.comafricaresearchconnects.comepa.govchemmethod.com

Influence of Solvent Polarity and Viscosity on Excited-State Lifetimes

The excited-state lifetime (τF) of the this compound, which is the average time the molecule spends in the excited state before returning to the ground state, is significantly influenced by the surrounding solvent's polarity and viscosity. epa.govresearchgate.net

The fluorescence quantum yield (ΦF) of R6G is generally high, often exceeding 0.90, which is attributed to the rigidity and planarity of its molecular structure. africaresearchconnects.comepa.govresearchgate.net However, this high quantum yield can be modulated by the solvent. The fluorescence quantum yields of R6G have been shown to vary with solvent viscosity, a relationship described by the Förster–Hoffmann model. africaresearchconnects.comepa.gov

Fluorescence lifetime measurements have shown a dependence on solvent viscosity. epa.govresearchgate.net For instance, in a study involving fluorescence quenching, the fluorescence lifetimes of R6G were determined to be 3.78 ns in methanol, 3.89 ns in water, and 4.36 ns in DMSO. chemmethod.comchemmethod.com Another study reported a fluorescence lifetime of 3.97 ns for R6G in its cationic form within a Nafion membrane. rsc.org The addition of soap to an aqueous solution of R6G was found to lengthen the fluorescence lifetime from 3.8 ns to 5.0 ns, a phenomenon attributed to the disruption of non-fluorescent dimers. cuny.edu

The rotational motion of the dye molecule, which can be a pathway for non-radiative decay, is hindered in more viscous solvents. This restriction of molecular motion leads to a decrease in non-radiative decay rates and, consequently, an increase in both fluorescence lifetime and quantum yield. unige.ch The excited-state lifetime of R6G has been observed to increase from approximately 1 to 20 picoseconds as the solvent viscosity increases from 0.4 to 11 cP. unige.ch

Effects of Hydrogen Bonding Interactions on Fluorescence Properties

Hydrogen bonding interactions between the this compound and solvent molecules can have a profound effect on its fluorescence properties. These interactions can alter the electronic distribution within the dye molecule, thereby influencing its absorption and emission characteristics.

In binary solvent mixtures, such as methanol-water, significant intermolecular interactions through hydrogen bonding can modulate the photophysical processes of R6G. nih.gov Studies have shown that in a methanol-water binary solvent, R6G exhibits a maximum red-shift and minimum fluorescence intensity as the volume fraction of methanol decreases. nih.gov This is attributed to the extensive hydrogen bonding between water and methanol molecules, which affects the local environment of the dye. nih.gov

Conversely, in a methanol-chloroform binary solvent, the formation of weak hydrogen-bond networks between the proton donor (chloroform) and the proton acceptor (methanol) can lead to different effects on the fluorescence properties. nih.gov

Research using vibrational spectroscopy and density functional theory has indicated that solvent molecules can interact with the nitrogen and hydrogen atoms of the ethoxyamine groups, the oxygen atom of the ethoxycarbonyl group, and the central oxygen atom of the xanthene ring of the R6G molecule. researchgate.net These simultaneous interactions contribute to the observed shifts in the vibrational bands of the dye. researchgate.net Furthermore, electrostatic interactions between polar solvents like methanol and the positively charged nitrogen atom of the dye have been suggested. researchgate.net

The formation of hydrogen-bonded complexes in both the ground and excited states can lead to changes in the absorption and emission spectra, including shifts to longer wavelengths and alterations in fluorescence intensities. researchgate.net When R6G is attached to a DNA helix, its fluorescence is significantly quenched due to proton-coupled electron transfer between the dye and the neighboring guanine (B1146940) nucleobase, highlighting the critical role of specific hydrogen bonding and electronic interactions in modulating its fluorescence. acs.org

Intermolecular Interactions and Aggregation Phenomena of Rhodamine 6g Cation

Monomer-Aggregate Equilibrium in Solution

In solution, particularly in aqueous media, the rhodamine 6G cation exists in a dynamic equilibrium between its monomeric and aggregated forms. atto-tec.comscholarsresearchlibrary.com This equilibrium is highly dependent on the dye's concentration; as the concentration increases, the equilibrium shifts towards the formation of aggregates, which can include dimers, trimers, and even higher-order structures. scholarsresearchlibrary.comacs.orgrsc.org The process is reversible, and diluting the solution can shift the equilibrium back towards the monomeric state. atto-tec.com

The existence of a clear isosbestic point in the absorption spectra during concentration changes is a classic indicator of a two-state dynamic equilibrium, often corresponding to the monomer and dimer species. atto-tec.comscholarsresearchlibrary.com In ethanol (B145695), aggregation is minimal compared to water, where the tendency to form aggregates is much more pronounced. researchgate.net The equilibrium is not limited to dimers; at higher concentrations, the formation of trimers has also been reported. rsc.org Molecular dynamics simulations have further confirmed that while R6G can form various aggregates, the dimer is a particularly stable configuration. acs.orgnih.gov

Spectroscopic Manifestations of Aggregation

The aggregation of the this compound leads to distinct and observable changes in its spectroscopic properties. These changes are crucial for identifying and characterizing the different species present in solution.

The most direct evidence of R6G cation aggregation is found in the concentration-dependent changes in its absorption and emission spectra.

Absorption Spectra: In dilute aqueous solutions, the R6G monomer exhibits a primary absorption peak around 525-530 nm. optica.orgscholarsresearchlibrary.com As the concentration increases, this peak's intensity may decrease or saturate, while a new shoulder or peak appears at a shorter wavelength, typically around 495-500 nm. optica.orgatto-tec.comacs.org This blue shift (hypsochromic shift) is characteristic of the formation of H-type aggregates (often dimers), where the molecules are arranged in a parallel, sandwich-like fashion. atto-tec.cominoe.ro The presence of an isosbestic point, where the total absorbance remains constant, signifies the equilibrium between two primary species, usually the monomer and the H-dimer. atto-tec.comscholarsresearchlibrary.com In some environments, such as when intercalated in laponite clay films, J-type aggregates, characterized by a red-shifted absorption band, can also form. acs.orgresearchgate.net

Concentration Effect on R6G Cation SpectraObservationImplicationReferences
Absorption Appearance of a shoulder/peak at ~500 nm with increasing concentration.Formation of H-type aggregates. optica.orgatto-tec.comacs.org
Isosbestic point observed during concentration changes.Dynamic equilibrium between monomer and dimer. atto-tec.comscholarsresearchlibrary.com
Emission Decrease in fluorescence intensity (quenching).H-aggregates are poor emitters; energy transfer from monomer to aggregate. rsc.orgacs.org
Red shift of emission band.Altered energy levels in the aggregated state. optica.orgmdpi.com

Time-resolved spectroscopic techniques have provided deeper insights into the dynamics of the excited states involved in R6G aggregation.

Ultrafast transient absorption spectroscopy and time-resolved fluorescence studies show that in concentrated solutions, the excited-state lifetime of the R6G monomer is significantly shortened. acs.orgunige.ch This is attributed to efficient excitation energy transfer (EET) from an excited monomer to a nearby non-emissive or weakly emissive aggregate. acs.orgunige.ch The aggregates themselves exhibit a very fast, non-radiative decay to the ground state, with reported time constants in the range of tens of picoseconds (e.g., ~70 ps). acs.orgunige.ch At interfaces, where the local concentration of R6G can be very high, this quenching effect is even more pronounced, with monomer lifetimes dropping to just a few picoseconds. acs.org Time-resolved emission spectra of dilute samples show a single decaying species corresponding to the monomer, while at higher concentrations, the complex decay kinetics reflect the presence of multiple species and energy transfer processes. nih.govacs.orgresearchgate.net

Concentration-Dependent Absorption and Emission Spectral Changes

Mechanisms of this compound Aggregate Formation

The self-assembly of R6G cations into aggregates is driven by a combination of non-covalent interactions.

In aqueous solutions, hydrophobic interaction is recognized as a major driving force for the aggregation of R6G cations. atto-tec.comscholarsresearchlibrary.comscholarsresearchlibrary.com The R6G molecule, despite its cationic charge, possesses a large, lipophilic xanthene core. acs.orgatto-tec.com In water, a highly polar and structured solvent, these nonpolar regions are thermodynamically unfavorable. To minimize their exposure to water molecules, the R6G cations self-assemble, bringing their hydrophobic surfaces into close contact. atto-tec.comscholarsresearchlibrary.com This process is entropically driven, as it releases ordered water molecules from the hydration shells of the individual dye molecules.

The planar, aromatic structure of the R6G cation's xanthene core facilitates π-π stacking interactions between molecules. acs.orgnih.govnih.gov These interactions, arising from van der Waals and electrostatic forces between the electron-rich π-systems, are crucial for the formation and stability of dimers and higher aggregates. scholarsresearchlibrary.comscholarsresearchlibrary.comnih.gov Molecular dynamics simulations and exciton (B1674681) model analysis of spectroscopic data suggest that R6G dimers often adopt a "sandwich" or "twisted sandwich" geometry to maximize these π-π interactions. scholarsresearchlibrary.comrsc.orgscholarsresearchlibrary.comacs.org Although the molecules are both positively charged, the attractive π-π stacking and hydrophobic forces are strong enough to overcome the electrostatic repulsion, leading to the formation of stable aggregates. nih.govscholarsresearchlibrary.com

Hydrophobic Interactions and Self-Assembly

Impact of Interfacial Environments on Aggregation

The aggregation behavior of the rhodamine 6G (R6G) cation is profoundly influenced by the nature of the interface it encounters. These interfaces, which include air-water, solid-liquid, and the micro-environments within micelles, can promote the formation of various aggregate species, such as H- and J-aggregates, often with distinct spectroscopic properties compared to the monomeric form.

At the air-water interface , the orientation and packing of R6G molecules can be controlled, leading to the formation of different types of aggregates. primescholars.com For instance, in monolayers of long-chain R6G derivatives at the air-water interface, both fluorescent J-aggregates and non-fluorescent H-aggregates can form upon compression. acs.org Spectroscopic studies have shown that in the expanded region of the isotherm, the xanthene plane of the R6G chromophore can be oriented at an angle of approximately 36° with respect to the interface. acs.org Compression of the monolayer induces an anisotropic arrangement, favoring the formation of J-aggregates, as evidenced by a progressive blue shift in the fluorescence maximum. acs.org The formation of H-aggregates has also been observed, with some studies suggesting they may form spontaneously upon spreading the molecules at the air-water interface, even in dilute conditions. pku.edu.cn

The solid-liquid interface provides a surface for the adsorption and subsequent aggregation of R6G cations. The properties of the solid substrate, such as its charge and porosity, play a crucial role. On negatively charged surfaces like silica (B1680970) and clay minerals, the electrostatic attraction facilitates the adsorption of the cationic R6G. sci-hub.se

In colloids of Na-saturated montmorillonite, the aggregation of R6G cations occurs in a two-stage process. researchgate.net The initial rapid stage involves the adsorption and formation of J-aggregates on the colloid surface. researchgate.net This is followed by a slower rearrangement over several hours, where the initial aggregates convert into sandwich-type H-aggregates. researchgate.net Similarly, on the surface of SiO2 and SnO2 colloids, the close packing of R6G molecules leads to the formation of non-fluorescent H-aggregates.

The intercalation of R6G into the interlayer spaces of clay minerals like laponite and taeniolite also promotes aggregation. acs.orgresearchgate.netacs.orgnih.gov In thin films of laponite clay, increasing the dye loading leads to the formation of different aggregates. At low concentrations, monomers are present, but as the concentration increases, oblique head-to-tail J-type dimers and sandwich H-type dimers are formed. researchgate.netnih.gov At even higher loadings, higher-order aggregates are observed. researchgate.netnih.gov The confined space within the clay interlayers can restrict the geometry of the aggregates, for example, preventing the formation of sandwich-type aggregates that might be observed in suspension. acs.org

Langmuir-Blodgett (LB) films offer a controlled environment to study R6G aggregation at a solid-air interface. core.ac.ukbohrium.com In these organized films, both sandwich-type and oblique geometry dimers of R6G have been identified. capes.gov.br The proportion of these fluorescent dimers can be influenced by temperature, with a decrease in temperature favoring the reorganization of non-fluorescent H-dimers into fluorescent J-dimers. capes.gov.br

The micro-environment within micelles and reverse micelles also significantly impacts R6G aggregation. In aqueous solutions of surfactants like sodium dodecyl sulfate (B86663) (SDS) and cetyltrimethylammonium bromide (CTAB), R6G molecules can be solubilized within the micelles. acs.org The charge of the surfactant headgroup influences the interaction with the cationic R6G. acs.org In reverse micelles, which consist of water nanodroplets dispersed in an oil phase and stabilized by a surfactant, R6G cations can reside at the water/surfactant interface. researchgate.netbose.res.in The aggregation state and photophysical properties of R6G within these confined environments can be tuned by factors such as the water-to-surfactant ratio. researchgate.netscience.gov For instance, the assistance of lipids like phosphatidylcholine can stabilize R6G aggregates, likely through hydrophobic interactions and entrapment within liposomes. tandfonline.com

The following table summarizes the types of R6G aggregates observed in different interfacial environments:

Interfacial EnvironmentObserved Aggregate TypesKey Influencing FactorsResearch Findings
Air-Water Interface J-aggregates, H-aggregatesSurface pressure, molecular orientationCompression of monolayers induces J-aggregate formation. H-aggregates may form spontaneously. acs.orgpku.edu.cn
Solid-Liquid (Clay) J-aggregates, H-aggregates (sandwich-type, oblique), Higher-order aggregatesSurface charge, porosity, dye loadingTwo-stage aggregation on montmorillonite: initial J-aggregates convert to H-aggregates. researchgate.net In laponite films, dye loading controls the type of dimer and aggregate formed. researchgate.netacs.orgnih.gov
Solid-Liquid (Oxides) H-aggregatesSurface chargeClose packing on negatively charged SiO2 and SnO2 colloids leads to H-aggregates.
Langmuir-Blodgett Films Sandwich-type dimers, Oblique geometry dimersTemperature, molecular packingTemperature can induce reorganization from non-fluorescent H-dimers to fluorescent J-dimers. capes.gov.br
Micelles/Reverse Micelles Monomers, Dimers, Higher-order aggregatesSurfactant type and charge, water-to-surfactant ratio, presence of co-surfactants/lipidsSolubilization in micelles alters photophysical properties. acs.org Confinement in reverse micelles can be tuned to control aggregation. researchgate.net Lipids can stabilize aggregates. tandfonline.com

Energy Transfer Mechanisms Involving Rhodamine 6g Cation

Förster Resonance Energy Transfer (FRET) with Acceptor Molecules

Förster Resonance Energy Transfer (FRET) is a non-radiative process where an excited donor fluorophore, in this case, the rhodamine 6G cation, transfers its energy to a ground-state acceptor molecule through long-range dipole-dipole interactions. rhhz.net The efficiency of this transfer is highly dependent on the distance between the donor and acceptor (typically within 1-10 nm), the spectral overlap between the donor's emission spectrum and the acceptor's absorption spectrum, and the relative orientation of the transition dipoles. instras.comwordpress.com

The R6G cation serves as an effective energy donor to a variety of acceptor molecules due to its high fluorescence quantum yield and significant spectral overlap with their absorption bands. wordpress.comchemmethod.com The process is characterized by a quenching of the R6G cation's fluorescence and a concurrent sensitized fluorescence from the acceptor. instras.com Studies have demonstrated efficient FRET from the R6G cation to acceptors such as thionine, other rhodamine derivatives like Rhodamine B, and Nile blue. instras.comresearchgate.netacs.org The efficiency of FRET can be significantly enhanced by confining the donor and acceptor molecules in environments like mesoporous silica (B1680970), which reduces the intermolecular distance. acs.org

FRET involving the R6G cation is not limited to organic dyes. Nanomaterials like gold nanoparticles (AuNPs) and pyrene (B120774) nanoparticles (PyNPs) have also been shown to act as efficient energy acceptors. researchgate.netrsc.org In the case of AuNPs, the process can lead to significant fluorescence quenching. researchgate.netresearchgate.net The critical distance for energy transfer (Förster radius, R₀), at which the FRET efficiency is 50%, is a key parameter used to characterize these donor-acceptor pairs. nih.gov

DonorAcceptorKey FindingsReference
Rhodamine 6GThionineEnergy transfer efficiency up to 50% observed in an anionic microemulsion. The non-radiative transfer rate constant was determined to be 5 x 10¹¹ M⁻¹s⁻¹. instras.com
Rhodamine 6GRhodamine BFRET efficiency is greatly enhanced in mesoporous solid media (MCM-41, SBA-15, MCM-48) compared to aqueous solutions due to restricted mobility and reduced donor-acceptor distance. acs.org
Rhodamine 6GNile BlueEfficient amplified spontaneous emission (ASE) from the acceptor (Nile Blue) was demonstrated in an on-chip droplet FRET system. researchgate.net
Rhodamine 6GGold Nanoparticles (AuNPs)Pronounced fluorescence quenching and lifetime shortening of R6G were observed. The Förster distance (R₀) was calculated to be between 89 and 170 Å depending on the nanoparticle characteristics. researchgate.netacs.org
Rhodamine 110Rhodamine 6GIn sol-gel glasses, this pair showed FRET efficiencies between 57.38% and 74.89% for acceptor concentrations of (3.83 to 7.65) x 10⁻⁵ M. nih.gov
AcriflavineRhodamine 6GThe dominant energy transfer mechanism was identified as non-radiative, resulting from long-range dipole-dipole interactions. nih.govresearchgate.net

Non-Radiative Energy Transfer Processes

Beyond FRET, the excited R6G cation can relax via other non-radiative pathways, which compete with fluorescence emission. chemmethod.com These processes are crucial in understanding fluorescence quenching phenomena where the emission intensity of R6G is diminished.

One significant non-radiative mechanism is surface energy transfer (SET) , which is particularly relevant when R6G is in proximity to metallic surfaces like gold nanoparticles (AuNPs). researchgate.networldscientific.com Unlike FRET, which has a 1/d⁶ distance dependence, the SET model follows a 1/d⁴ dependence, where 'd' is the distance between the dye and the nanoparticle surface. researchgate.networldscientific.com Studies have suggested that for R6G interacting with AuNPs, SET can be the more dominant quenching process. researchgate.netacs.org

Collisional quenching is another non-radiative process where the excited R6G cation is deactivated upon contact with another molecule (a quencher) in solution. chemmethod.com This requires diffusion of the quencher to the fluorophore within its excited-state lifetime. chemmethod.com

Furthermore, when R6G is adsorbed onto surfaces like cellulose (B213188) microparticles at high loadings, its fluorescence can be quenched. researchgate.netconicet.gov.ar This is attributed to the formation of R6G pairs that act as energy traps, leading to dissipation of the excitation energy through non-radiative pathways. researchgate.netconicet.gov.ar Similarly, graphene oxide (GO) is an effective quencher for R6G, with the mechanism involving a combination of dynamic (collisional) and static quenching, the latter involving the formation of a non-fluorescent ground-state complex between R6G and GO. ustc.edu.cnresearchgate.net

Radiative Energy Transfer Contributions in Mixed Systems

Radiative energy transfer is a "trivial" mechanism that occurs in parallel with non-radiative processes. It involves the emission of a photon from the excited donor (R6G cation), which is then absorbed by a nearby acceptor molecule. instras.com For this to occur, there must be a significant overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor, a condition also required for FRET. instras.com

Photoinduced Electron Transfer (PET) Mechanisms

Photoinduced electron transfer (PET) is a distinct process from energy transfer, as it involves the transfer of an electron rather than just excitation energy. In PET, the photoexcited R6G cation can act as a potent oxidizing agent. Upon absorbing a photon, it can accept an electron from a suitable electron donor molecule (D), resulting in the formation of the neutral rhodamine 6G radical (R6G•) and the donor cation radical (D•⁺). nih.govaip.orgchemrxiv.org

R6G⁺ + D + hν → *R6G⁺ + D → R6G• + D•⁺

This process has been studied with various electron donors, such as N,N-dimethylaniline (DMA) and N,N-diisopropylethylamine (DIPEA). nih.govresearchgate.net The forward electron transfer from the donor to the excited R6G cation can be extremely fast, with rates on the order of 5x10¹² s⁻¹. nih.gov The interaction of R6G with materials like graphene oxide can also involve PET, contributing to the observed fluorescence quenching. ustc.edu.cnresearchgate.net This PET mechanism is the foundational step for more complex photochemical reactions, including consecutive PET pathways. chemrxiv.org

The concept of consecutive photoinduced electron transfer (conPET) leverages the R6G cation to perform reductions that would be energetically inaccessible with a single photon. chemrxiv.org This mechanism involves a two-step photoexcitation process. rsc.orgaip.org

First Photon Absorption: Similar to the general PET mechanism, the R6G cation is excited by a photon (e.g., green light) and is subsequently reduced by a sacrificial electron donor (like DIPEA) to form the neutral rhodamine 6G radical (R6G•). researchgate.netrsc.orgnih.gov

Second Photon Absorption: This long-lived R6G• radical then absorbs a second photon (e.g., blue light), promoting it to an excited radical state (*R6G•). rsc.orgnih.gov This excited radical is a much stronger reducing agent than the ground-state radical or the initially excited R6G cation. aip.orgnih.gov

The highly reducing *R6G• can then transfer an electron to a substrate that is otherwise difficult to reduce, such as aryl bromides. researchgate.netrsc.org Some studies suggest that due to the extremely short lifetime of the excited radical (around 350 fs), the electron transfer to the substrate may proceed through an intermediate step involving the generation of solvated electrons. nih.govnih.govcnr.it This conPET process effectively harnesses the energy of two photons to drive a single chemical transformation, significantly expanding the catalytic potential of the R6G system. chemrxiv.org

The key intermediate in the PET and conPET mechanisms initiated by the R6G cation is the neutral rhodamine 6G radical (R6G•) . chemrxiv.orgnih.gov This species is formed by the one-electron reduction of the photoexcited R6G cation. nih.govnih.gov Spectroscopic studies have characterized this radical, which has a distinct transient absorption spectrum. nih.govaip.org It is a relatively long-lived intermediate, which is crucial for its participation in the conPET cycle. chemrxiv.orgchemrxiv.org

Upon photoexcitation, the R6G• radical can undergo several reactions. It can transfer an electron to a suitable substrate, thereby regenerating the ground-state R6G cation and completing the photocatalytic cycle. chemrxiv.orgchemrxiv.org Alternatively, a fraction of the excited radicals can ionize spontaneously to produce a solvated electron and the R6G cation. nih.govnih.gov In the absence of a substrate, these ejected electrons can recombine with the R6G cation to reform the radical over a nanosecond timescale. nih.govnih.gov

While the neutral radical is central to conPET, other radical species can be generated under different conditions. For example, pulse radiolysis studies have shown that the oxidation of R6G (RhH⁺) by species like the bromide radical anion (Br₂⁻•) can produce a This compound radical , designated as RhH₂²⁺•, which has a characteristic absorption maximum at 470 nm. researchgate.net Additionally, the reactivity of the triplet excited state of the R6G cation (³Rh6G⁺), which is not a radical but an excited state with different spin multiplicity, has been explored. It can react with molecules like nitric oxide (•NO) via hydrogen atom abstraction. rsc.org

Photostability and Photobleaching of Rhodamine 6g Cation

Fundamental Mechanisms of Photobleaching

The photobleaching of the rhodamine 6G cation is a complex process involving several interconnected pathways that lead to the formation of non-fluorescent products. These mechanisms are often initiated from excited electronic states of the molecule.

Photoionization and Formation of Radical Species

A primary mechanism contributing to the photobleaching of rhodamine 6G is photoionization, which involves the ejection of an electron from the excited dye molecule to form a radical cation. nih.govnih.govcapes.gov.br This process can be a significant pathway for photobleaching, especially under the high-intensity illumination used in confocal microscopy. nih.govcapes.gov.br The formation of radical species is a key step in the degradation cascade. nii.ac.jp

Involvement of Triplet States and Reactive Oxygen Species

While direct photochemistry from the excited singlet state can occur, the long-lived triplet state of the this compound is a critical intermediate in many photobleaching pathways. researchgate.netacs.org Molecules in the triplet state have a higher probability of undergoing chemical reactions due to their longer lifetime compared to the singlet state. researchgate.net The accumulation of R6G cations in a dark triplet state can lead to a decay in fluorescence intensity. nih.gov

The interaction of the triplet state R6G cation with molecular oxygen (which exists in a triplet ground state) is a major source of photobleaching. nii.ac.jpnih.gov This interaction can lead to the formation of reactive oxygen species (ROS), such as singlet oxygen, which are highly reactive and can attack the rhodamine 6G molecule, leading to its degradation. nii.ac.jpscienceopen.com However, the role of oxygen can be complex; it can either enhance or reduce photobleaching depending on the specific experimental conditions. acs.org For instance, while oxygen can quench the triplet state, potentially reducing bleaching from this state, the resulting singlet oxygen can initiate other destructive chemical reactions. acs.orgnii.ac.jp In some environments, the primary species involved in photobleaching has been identified as the radical anion, which is formed via the triplet state. researchgate.netnii.ac.jp

Chemical Degradation Pathways, e.g., N-Deethylation

One of the well-documented chemical degradation pathways for rhodamine dyes, including rhodamine 6G, is N-deethylation. nii.ac.jpcolab.ws This process involves the removal of ethyl groups from the nitrogen atoms of the xanthene core. nii.ac.jp The photocatalytic degradation of rhodamine 6G can proceed through the formation of N-demethylated intermediates, which are then further broken down. colab.wssci-hub.st This degradation pathway often results in a hypsochromic shift (a shift to a shorter wavelength) in the absorption spectrum of the dye. nii.ac.jp The cleavage of the conjugated xanthene structure ultimately leads to the loss of fluorescence.

Strategies for Enhancing Photostability

Given the detrimental effects of photobleaching, various strategies have been developed to enhance the photostability of the this compound. These approaches generally focus on mitigating the formation or reactivity of the species responsible for degradation.

Role of Antioxidants and Triplet State Quenchers

A common and effective strategy to improve the photostability of fluorescent dyes is the use of chemical additives that can scavenge radicals or quench excited triplet states. nih.gov

Antioxidants : Compounds like ascorbic acid (AA) and n-propyl gallate (nPG) act as antioxidants and have been shown to effectively improve the photostability of rhodamine 6G. nih.govnih.govcapes.gov.br They function by reducing the photoionized fluorophores (radical cations) back to their ground state, thus preventing subsequent degradation reactions. nih.govcapes.gov.br However, the concentration of these antioxidants is critical, as at higher concentrations they can also reduce the intact fluorophore, leading to a decrease in fluorescence. nih.govcapes.gov.br

Triplet State Quenchers : Molecules such as mercaptoethylamine (MEA) and cyclooctatetraene (B1213319) (COT) can deactivate the excited triplet state of rhodamine 6G, returning it to the ground state before it can undergo deleterious reactions or interact with oxygen. nih.govcapes.gov.brsrce.hr Interestingly, some compounds, like MEA, can function as both a triplet state quencher and an antioxidant. nih.govcapes.gov.br It has been found that for MEA, its antioxidative properties are key to defining the optimal concentration for enhancing photostability. nih.govcapes.gov.br Molecular oxygen itself can also act as a triplet state quencher. nih.govresearchgate.net

Environmental Factors Influencing Photobleaching Kinetics

The local environment of the this compound plays a significant role in its photostability. nih.gov Modifying the environment can be a powerful strategy to reduce photobleaching.

Solvent and Matrix Effects : The polarity and viscosity of the surrounding medium can influence photobleaching kinetics. nih.gov For instance, incorporating rhodamine 6G into solid matrices like poly(vinyl alcohol) (PVA) or hybrid inorganic-organic materials can enhance its photostability compared to being in solution. acs.orgacs.orgresearchgate.net The rigidity of the matrix can restrict molecular motion and inhibit degradation pathways. researchgate.net The pH of the medium is another critical factor that can affect the stability of the dye. researchgate.net

Temperature : Lowering the temperature can significantly reduce photobleaching, although it may not completely suppress it. acs.orgsingle-molecule.nl At low temperatures, the observation times for single molecules can be considerably extended. acs.org

Confinement : Confining rhodamine 6G molecules in micron-sized wells has been shown to be a highly effective method for reducing the rate of photobleaching without the need for chemical quenchers. nih.gov

Encapsulation and Matrix Stabilization Approaches

The photostability of the this compound, a critical parameter for its application in areas such as dye lasers and fluorescence microscopy, can be significantly enhanced by isolating the dye molecules from detrimental environmental factors and restricting their photochemical degradation pathways. Encapsulation and incorporation into solid-state matrices are primary strategies to achieve this stabilization. These approaches create a protective microenvironment around the dye cation, thereby improving its operational lifetime and performance.

Solid polymer matrices offer a rigid environment that can reduce the rate of photobleaching of rhodamine 6G. The choice of polymer is crucial, as the interaction between the dye and the host matrix can significantly influence photostability.

Amorphous polymers have been extensively investigated as host media for organic dye lasers with the goal of photochemically stabilizing the dye. aip.org Polymethylmethacrylate (PMMA) has been a commonly used host for rhodamine 6G. aip.org Studies using photoacoustic techniques on rhodamine 6G embedded in PMMA have shown that the rate of photobleaching is directly proportional to the incident laser power and decreases as the concentration of the dye molecules increases.

Polyacrylonitrile (PAN) has emerged as another effective matrix. Research comparing rhodamine 6G in PAN and PMMA matrices found that the PAN system exhibits a lower photobleaching rate at room temperature. aip.org The quantum efficiency for fluorescence and the absorption cross-sections have been measured for both the solid polymer-dye system and the liquid monomer-dye solution, indicating that the PAN matrix provides certain advantages over PMMA. aip.orgaip.org Other polymers, such as poly(vinyl alcohol) (PVA) and styrene-acrylonitrile (SAN), have also been studied. case.eduacs.org In PVA, photobleaching kinetics are complex and can be influenced by the presence of oxygen and temperature, involving metastable triplet states and radical anions. acs.org

Polymer MatrixKey Research FindingsReference
Poly(methyl methacrylate) (PMMA)Photobleaching rate is proportional to incident laser power and inversely proportional to dye concentration. A widely studied host for solid-state dye lasers. aip.org
Polyacrylonitrile (PAN)Demonstrates a lower photobleaching rate for Rhodamine 6G compared to PMMA at room temperature. aip.org
Poly(vinyl alcohol) (PVA)Photobleaching involves metastable states (triplet and radical anion). Oxygen can either enhance or reduce photobleaching depending on conditions. acs.org
Styrene-acrylonitrile (SAN 25)Photobleaching follows a double exponential decay on millisecond timescales. case.edu

The sol-gel process provides a versatile method for entrapping organic dye molecules within an inorganic glass matrix at or near room temperature, thus avoiding thermal degradation of the dye. aip.orgmdpi.com This technique creates a rigid 'cage' around the this compound, which enhances its photostability. researchgate.net

Silica-based sol-gel glasses are prepared through the hydrolysis and polycondensation of precursors like tetraethoxysilane (TEOS). google.comresearchgate.net The resulting porous and three-dimensional oxide-silica network effectively encapsulates the dye molecules. researchgate.net This entrapment can reduce the association of dye molecules, which is a concentration-dependent process that can alter spectral properties. researchgate.net The stability of rhodamine 6G entrapped in sol-gel films has been demonstrated to be effective over extended periods. google.com The properties of the final material, including photoluminescence, can be further tuned by incorporating nanoparticles, such as cadmium sulfide (B99878) (CdS), into the rhodamine 6G-doped sol-gel glass. aip.org Furthermore, studies on hybrid inorganic-organic sol-gel thin films doped with rhodamine 6G have shown that the molecules remain stable under high vacuum and extreme temperature conditions, suggesting suitability for specialized applications. csic.es

Matrix TypeFabrication MethodKey Research FindingsReference
Silica (B1680970) Sol-GelHydrolysis and polycondensation of TEOSProvides a rigid cage, enhancing photostability and reducing dye association. Stable for extended periods. researchgate.netgoogle.comresearchgate.net
Hybrid Sol-Gel Thin FilmsSol-gel techniqueRhodamine 6G molecules are stable at high vacuum and across a wide temperature range (77 K to 343 K). csic.es
CdS-Doped Sol-Gel GlassSol-gel with nanoparticle incorporationEnhancement in photoluminescence intensity and tuning of emission wavelength is possible. aip.org

Encapsulation within nanoparticles, particularly mesoporous silica nanoparticles (MSNs), is a highly effective strategy for improving the photostability of the this compound. rsc.orgrsc.org This approach physically isolates the dye molecules from the external environment, leading to a significant increase in their stability against photobleaching. rsc.org

The non-covalent encapsulation of rhodamine 6G into silica nanoparticles can be achieved using methods like the reverse microemulsion process, where the water-soluble dye is trapped in the polar core of micelles during nanoparticle formation. nih.gov This method can achieve a high concentration of the dye within the nanoparticle core. nih.gov The encapsulation not only improves photostability compared to the free dye but also prevents the fluorescence quenching that typically occurs at high concentrations in solution. rsc.orgrsc.org

To further enhance stability and prevent dye leakage, the surface of the dye-loaded MSNs can be coated with a protective layer. A titania (TiO₂) shell, for instance, provides a robust and stable barrier that is effective over a wide range of pH values. nih.govkit.edu In contrast, studies involving gold nanoparticles have shown that while they can enhance the lasing output of a rhodamine 6G solution, they can also accelerate the rate of photobleaching. nih.govdiva-portal.org

Encapsulation SystemKey FeaturesEffect on PhotostabilityReference
Mesoporous Silica Nanoparticles (MSNs)High concentration encapsulation via non-covalent methods like reverse microemulsion.Significant improvement in photostability compared to free dye. rsc.orgrsc.orgnih.gov
Titania (TiO₂) Coated MSNsA robust, protective shell over the dye-loaded nanoparticle.Enhances stability and prevents leakage of the encapsulated dye. nih.govkit.edu
Gold Nanoparticles (AuNPs)Used as an additive in Rhodamine 6G solution.Deteriorates operational resource by speeding up the photobleaching rate. nih.govdiva-portal.org

Interactions of Rhodamine 6g Cation with Nanoscale Materials

Adsorption Mechanisms on Nanoparticle Surfaces

The initial step in any interaction between rhodamine 6G and nanoparticles is its adsorption onto the nanoparticle surface. This process is governed by a combination of forces and results in specific molecular orientations and surface coverages that dictate the subsequent photophysical behavior.

Electrostatic Interactions with Anionic Surfaces

The cationic nature of rhodamine 6G facilitates its strong electrostatic attraction to nanoparticles with anionic surfaces. diva-portal.org A common example involves gold or silver nanoparticles synthesized via citrate (B86180) reduction, which leaves them with a negatively charged citrate-capped surface. researchgate.netwipo.int This electrostatic interaction drives the adsorption of the positively charged rhodamine 6G molecules onto the nanoparticle surface. researchgate.netwipo.int The concentration of both the rhodamine 6G and the nanoparticles plays a crucial role in the extent of adsorption and can even lead to nanoparticle aggregation, which in turn influences the optical properties of the system. researchgate.net

Molecular Orientation and Surface Coverage Effects (e.g., xanthene core flat adsorption)

The orientation of rhodamine 6G molecules upon adsorption is a critical factor. Studies suggest that for stable adsorption to occur, the xanthene core of the rhodamine 6G molecule orients itself flat against the nanoparticle surface. acs.org This flat orientation is a prerequisite for the strong interaction between the dye and the nanoparticle. acs.org Other research, however, indicates that rhodamine 6G can adsorb mostly perpendicular to the nanoparticle surface, particularly on silver colloids, with the ethylamine (B1201723) groups interacting with the surface and the xanthene ring oriented edgewise. nih.gov

Surface coverage also significantly impacts the observed phenomena. At sub-monolayer coverages on gold substrates, rhodamine 6G can exhibit high emission intensity. uri.edu However, as the surface coverage increases to a monolayer, fluorescence quenching is often observed. uri.edu Further increases in thickness can lead to the formation of rhodamine 6G aggregates, which have their own distinct emissive properties. uri.edu The formation of these aggregates, such as J-aggregates, is influenced by the presence of nanoparticles and can lead to shifts in the fluorescence spectra. spiedigitallibrary.orgnih.gov

Plasmon-Enhanced Fluorescence and Quenching Phenomena

The interaction of rhodamine 6G with plasmonic nanoparticles, such as gold and silver, can dramatically alter its fluorescence properties, leading to either significant enhancement or quenching.

Coupling with Localized Surface Plasmon Resonance (LSPR)

A key mechanism for fluorescence modification is the coupling of the dye's electronic transitions with the localized surface plasmon resonance (LSPR) of the nanoparticle. frontiersin.orgnih.gov LSPR is the collective oscillation of free electrons in the nanoparticle excited by incident light of a specific wavelength. news-medical.net When the LSPR spectrum of the nanoparticle overlaps significantly with the absorption or emission spectrum of rhodamine 6G, a strong interaction can occur. researchgate.netfrontiersin.orgresearchgate.net This coupling can lead to a phenomenon known as plasmon-enhanced fluorescence (PEF), where the fluorescence intensity of the dye is augmented. frontiersin.orgnews-medical.net The first observation of PEF for rhodamine 6G was on rugged silver island films. frontiersin.orgnews-medical.net The enhancement is highly dependent on the morphology of the nanoparticle surface and the distance between the fluorophore and the surface. nih.gov

Near-Field Enhancement and Dissipative Processes

The enhancement in fluorescence is partly due to the intense electromagnetic fields, or "hotspots," generated in the near-field of the plasmonic nanoparticle upon LSPR excitation. sharif.eduacs.org These localized fields can be several orders of magnitude higher than the incident field, leading to an increased excitation rate of the rhodamine 6G molecules. ifremer.fr

Energy Transfer in Nanoparticle-Dye Conjugates

Energy transfer is a fundamental process in rhodamine 6G-nanoparticle systems, where the excited-state energy of the dye is transferred to the nanoparticle or another molecule.

Two primary mechanisms are considered for energy transfer to metallic nanoparticles: Förster Resonance Energy Transfer (FRET) and Nanoparticle Surface Energy Transfer (NSET). scirp.org FRET is a dipole-dipole coupling mechanism, while NSET involves the interaction of the donor dipole with the free conduction electrons of the metal. scirp.org In the case of rhodamine 6G and gold nanoparticles, studies have suggested that the NSET mechanism, which has a 1/d⁴ distance dependence (where 'd' is the donor-acceptor distance), provides a more accurate description of the energy transfer process than FRET. epj.orgresearchgate.netresearchgate.netcapes.gov.braip.org This energy transfer results in the quenching of the rhodamine 6G fluorescence and a shortening of its fluorescence lifetime. aip.orgresearchgate.netresearchgate.netaip.orgacs.org

Energy transfer can also occur between rhodamine 6G and other types of nanoparticles, such as quantum dots (QDs). rsc.orgnih.gov In these systems, FRET can be observed where, for instance, an excited CdTe QD (donor) transfers its energy to a rhodamine 6G molecule (acceptor). rsc.org The efficiency of this energy transfer is highly dependent on the distance between the donor and acceptor and the spectral overlap between the donor's emission and the acceptor's absorption. nih.govwordpress.com The presence of plasmonic nanoparticles can further modulate this FRET process. nih.gov In some cases, FRET can also occur from a donor dye like fluorescein (B123965) to rhodamine 6G as the acceptor. wordpress.com

Below is a table summarizing the observed effects of nanoparticle interactions on Rhodamine 6G fluorescence:

Interacting NanomaterialObserved Effect on Rhodamine 6G FluorescenceKey Mechanism(s)Reference(s)
Anionic Gold/Silver NanoparticlesAdsorption, Potential AggregationElectrostatic Interaction researchgate.net, wipo.int
Gold/Silver NanoparticlesEnhancement or QuenchingPlasmon-Enhanced Fluorescence, LSPR Coupling, Near-Field Enhancement, Dissipative Processes sharif.edu, frontiersin.org, news-medical.net, optica.org
Gold NanoparticlesQuenchingNanoparticle Surface Energy Transfer (NSET) epj.org, researchgate.net, researchgate.net
Quantum Dots (e.g., CdTe)Acceptor in FRETFörster Resonance Energy Transfer (FRET) rsc.org, nih.gov
Silver NanoparticlesEnhancementPlasmon-Enhanced Fluorescence nih.gov
Gold SubstrateCoverage-dependent Enhancement/QuenchingAggregate Formation, Monomer vs. Aggregate Emission uri.edu

Photoinduced Morphological Changes in Nanoparticle-Dye Assemblies

The interaction between the rhodamine 6G cation and nanoscale materials can lead to significant morphological changes within the nanoparticle-dye assemblies upon exposure to light. These transformations are driven by the photophysical and photochemical properties of the dye cation, which can absorb light energy and initiate processes that alter the size, shape, and aggregation state of the associated nanoparticles.

Research has demonstrated that assemblies of rhodamine 6G and metal nanoparticles exhibit notable photoactivity. sci-hub.se In the case of gold (Au) nanoparticles, the adsorption of the cationic rhodamine 6G dye onto the nanoparticle surface can neutralize the surface charge, leading to an initial aggregation of the nanoparticles. capes.gov.bracs.orgacs.org Subsequent irradiation with a high-intensity laser can induce more dramatic morphological changes.

A detailed study involving gold nanoparticles with an initial diameter of approximately 2 nm, assembled with rhodamine 6G, revealed that irradiation with a 532 nm laser pulse over extended periods caused the nanoparticles to melt and fuse. capes.gov.bracs.orgacs.org This photothermal process resulted in a significant growth of the nanoparticles, with their final diameter ranging from 5 to 20 nm. capes.gov.bracs.org The fusion of the particles was identified as a multiphoton process with a calculated rate constant of 7 x 10⁸ s⁻¹. capes.gov.bracs.orgacs.org In this process, the this compound plays an indirect role, facilitating the fusion of the gold nanoparticles upon absorbing light energy. capes.gov.bracs.org The close packing of the dye molecules on the gold surface induces intermolecular and intercluster interactions that are crucial for these photoinduced transformations. capes.gov.bracs.orgacs.org

Similar phenomena have been observed with silver (Ag) nanoparticles. The this compound can act as a mediator for the aggregation of silver nanoparticles. icm.edu.pl The adsorption of the dye onto the silver surface and the subsequent formation of aggregates can be influenced by light, leading to the creation of "hot spots" with strongly enhanced electromagnetic fields. icm.edu.pl While the primary focus is often on the resulting enhancement for applications like Surface-Enhanced Raman Scattering (SERS), the underlying process involves a morphological change in the form of nanoparticle aggregation. icm.edu.pl

Beyond noble metal nanoparticles, photoinduced changes can also occur in semiconductor nanocrystals. For instance, the photo-oxidation of Cadmium Selenide/Zinc Sulfide (B99878) (CdSe/ZnS) core/shell quantum dots can be accelerated in the presence of dye molecules and light. This process can lead to a measurable shrinkage of the CdSe core, which manifests as a blue shift in the material's emission spectrum. acs.org

The table below summarizes key research findings on the photoinduced morphological changes in nanoparticle assemblies involving the this compound.

Nanoparticle MaterialInitial StateIrradiation SourceObserved Morphological ChangeReference
Gold (Au)~2 nm diameter nanoparticles aggregated with Rhodamine 6G532 nm laser pulseMelting and fusion of nanoparticles, resulting in particle growth to 5-20 nm diameter. capes.gov.bracs.orgacs.org
Silver (Ag)Colloidal silver nanoparticlesNot specifiedAggregation of nanoparticles mediated by Rhodamine 6G. icm.edu.pl
Cadmium Selenide (CdSe)CdSe/ZnS core/shell quantum dotsIllumination in airShrinkage of the CdSe core due to photooxidation. acs.org

Advanced Spectroscopic and Imaging Methodologies Utilizing Rhodamine 6g Cation

Single-Molecule Fluorescence Spectroscopy Applications

Single-molecule fluorescence spectroscopy allows for the observation of individual molecules, providing insights into processes that are obscured by ensemble averaging. The rhodamine 6G cation is a favored fluorophore in these studies due to its high fluorescence quantum yield and photostability. wikipedia.org

Observation of Ion-Exchange Processes at Interfaces

The cationic nature of rhodamine 6G makes it particularly useful for studying ion-exchange dynamics at interfaces. In one pioneering study, single-molecule fluorescence spectroscopy was employed to directly observe the ion-exchange process for the first time. researchgate.net Researchers prepared a thin, 10-nm film of sulfonated polystyrene, a cation-exchange polymer, and equilibrated it with a solution containing rhodamine 6G cations. researchgate.net

Using confocal fluorescence microscopy, they were able to visualize individual rhodamine 6G cations diffusing within and adsorbing to the polymer film. researchgate.net Autocorrelation analysis of the fluorescence data revealed key quantitative details of this process. researchgate.net The findings from this single-molecule approach provided a granular view of ion-exchange phenomena that was previously unattainable. researchgate.net

Monitoring of Single-Enzyme Catalysis Events

The fluorescence of the this compound is instrumental in monitoring the catalytic activity of single enzyme molecules. A common strategy involves using a non-fluorescent substrate that becomes highly fluorescent upon enzymatic conversion to a product related to rhodamine 6G. For instance, the enzyme horseradish peroxidase catalyzes the oxidation of the non-fluorescent dihydrorhodamine 6G into the brightly fluorescent rhodamine 6G. nih.gov

By immobilizing individual horseradish peroxidase enzymes and observing them with confocal fluorescence microscopy, researchers can directly witness discrete catalytic events in real-time. nih.gov Each burst of fluorescence corresponds to the formation and release of a single rhodamine 6G product molecule. This powerful technique allows for the investigation of enzymatic dynamics, including kinetic parameters and conformational changes, at the single-molecule level, revealing complexities that are hidden in bulk experiments. nih.gov

Super-Resolution Microscopy Techniques

Super-resolution microscopy encompasses a range of techniques that bypass the diffraction limit of light, enabling the visualization of cellular structures with nanoscale resolution. The this compound is a valuable fluorophore in several of these methods due to its photoswitchable properties and brightness.

Ground State Depletion (GSD) and GSD-Inspired Microscopy (GSDIM)

Ground State Depletion (GSD) microscopy is a super-resolution technique that relies on the reversible switching of fluorophores between a fluorescent "on" state and a non-fluorescent "off" or dark state. mpg.de In GSDIM (Ground State Depletion with Individual Molecule return), a high-intensity laser is used to drive most of the fluorophores into a long-lived dark state, such as the triplet state. cellularimaging.nl This leaves only a sparse, random subset of molecules in the fluorescent ground state, which can be individually localized with high precision. cellularimaging.nl

The this compound is well-suited for GSDIM. cellularimaging.nlactivemotif.com Its fluorescent properties align with the laser systems commonly used in commercial GSDIM microscopes. activemotif.com The process involves sequentially imaging the stochastic activation of individual rhodamine 6G cations, and then computationally reconstructing a super-resolved image from the precise locations of each molecule. This technique has been used to achieve resolutions significantly better than the diffraction limit, revealing fine details of cellular structures. cellularimaging.nlactivemotif.com

Stimulated Emission Depletion (STED) Microscopy

Stimulated Emission Depletion (STED) microscopy achieves super-resolution by selectively de-exciting fluorophores in the outer region of the diffraction-limited excitation spot. rfi.ac.uk This is accomplished by overlaying the excitation laser beam with a doughnut-shaped STED beam of a longer wavelength. rfi.ac.ukd-nb.info The STED beam forces the excited fluorophores back to the ground state via stimulated emission, effectively silencing their fluorescence. This leaves only a small, sub-diffraction-sized region at the center of the doughnut from which fluorescence can be emitted and detected. rfi.ac.uk

The this compound has been a key fluorophore in the development and application of STED microscopy. mpg.de Its photophysical characteristics, including its stimulated emission cross-section, make it an effective probe for STED imaging. d-nb.info By scanning the co-aligned excitation and STED beams across the sample, a super-resolved image is constructed point by point. STED microscopy has been successfully used to visualize a wide array of subcellular structures with resolutions down to tens of nanometers. rfi.ac.uk

Minimal Photon Fluxes (MINFLUX) Microscopy

MINFLUX microscopy is a more recent super-resolution technique that combines the principles of PALM/STORM (localization-based methods) and STED. It achieves nanometer spatial resolution by using a doughnut-shaped excitation beam to localize single fluorophores with minimal photon emission. Instead of determining the center of a fluorescence spot, MINFLUX precisely locates a molecule by moving the zero-intensity center of the doughnut-shaped beam until the fluorescence signal is minimized. This approach allows for a significant increase in localization precision compared to traditional methods.

While the development of fluorophores is ongoing, the fundamental principles of MINFLUX rely on the same photoswitching characteristics exploited in other super-resolution techniques. Rhodamine derivatives are among the classes of dyes used in localization microscopy due to their favorable photophysics, including high brightness and photostability. researchgate.net The continuous advancement in fluorophore chemistry, including the optimization of rhodamine structures, is crucial for pushing the boundaries of MINFLUX and other super-resolution imaging methods. mpg.deresearchgate.net

Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM)

While the rhodamine 6G (R6G) cation is a cornerstone in conventional fluorescence microscopy due to its high photostability and quantum yield, its direct application in super-resolution techniques like Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM) is less common. nih.gov These methods typically rely on photoswitchable or photoactivatable fluorophores that can be cycled between fluorescent "on" and dark "off" states.

However, the photophysical properties of the R6G cation are relevant to the principles underlying these super-resolution techniques. For instance, the transition to a long-lived dark state, potentially a radical ion, is a key aspect of STORM. acs.org Studies on R6G have investigated the formation of such dark states, particularly through intersystem crossing to the triplet state. acs.org Understanding these "off-switching" pathways in traditional dyes like R6G provides insights into the development and optimization of probes specifically designed for PALM and STORM.

Furthermore, the R6G cation can be induced to "blink" under specific conditions, a prerequisite for stochastic imaging. This blinking behavior can be influenced by the local chemical environment and the intensity of the excitation laser. acs.org While not as robust or controllable as the photoswitching of dedicated STORM dyes, this intrinsic property has been explored in the context of super-resolution imaging.

Fluorescence Correlation Spectroscopy (FCS) and Fluorescence Fluctuation Spectroscopy

Rhodamine 6G is a widely used standard for calibration in Fluorescence Correlation Spectroscopy (FCS) measurements due to its high photostability and fluorescence quantum yield. aip.orgnih.gov FCS analyzes fluorescence intensity fluctuations within a microscopic observation volume to extract information about molecular dynamics and concentration. aip.org

Determination of Translational Diffusion Coefficients

A primary application of FCS with rhodamine 6G is the precise determination of its translational diffusion coefficient. aip.org By analyzing the autocorrelation of the fluorescence signal, researchers can determine the average transit time of R6G molecules through the confocal volume. This information, when combined with a calibrated confocal volume, yields the diffusion coefficient. aip.orgresearchgate.net

The diffusion coefficient of rhodamine 6G in aqueous solutions has been a subject of careful study, with values being refined over time. nih.gov Pulsed field gradient nuclear magnetic resonance (PFG-NMR) has been used as a complementary technique to provide an independent and direct measurement of the diffusion coefficient, which can then be used to accurately calibrate the FCS setup. aip.orgnih.gov

The diffusion of the this compound is sensitive to its local environment. For example, its diffusion is significantly slower in anionic sodium dodecyl sulfate (B86663) (SDS) micelles and cationic cetyltrimethylammonium bromide (CTAB) micelles compared to its diffusion in water. acs.org The addition of cholesterol to these micellar solutions further influences the diffusion coefficient as the aggregates transition from micelles to vesicles. acs.org

Table 1: Diffusion Coefficients of this compound in Different Environments
Solvent/SystemDiffusion Coefficient (D) (x 10⁻¹⁰ m²/s)Technique
Water (H₂O)4.02 ± 0.12PFG-NMR
Deuterium Oxide (D₂O)3.24 ± 0.08PFG-NMR
Water (H₂O)~4.26FCS
SDS MicellesSlower than in waterFCS
CTAB MicellesSlower than in waterFCS

Analysis of Reaction Kinetics and Molecular Binding

FCS is also a powerful tool for studying reaction kinetics and molecular binding events involving the this compound. When R6G binds to a larger, more slowly diffusing species, the resulting complex exhibits a longer diffusion time, which can be detected and quantified by FCS.

This principle has been applied to study the interaction of cationic R6G with negatively charged polyelectrolytes like poly(styrenesulfonate) (PSS). escholarship.org In such systems, a two-component diffusion model is often used to fit the FCS autocorrelation curves, allowing for the determination of the fractions of free and bound dye molecules. escholarship.org

Furthermore, FCS can be used to investigate the aggregation of R6G itself. At higher concentrations, rhodamine 6G is known to form dimers and higher-order aggregates, which can be distinguished from monomers by their different diffusion characteristics. researchgate.net The kinetics of this aggregation process, including the initial adsorption of cations and their subsequent arrangement, have been studied using techniques like stopped-flow mixing in conjunction with spectroscopic analysis. researchgate.net The binding of rhodamine 6G to DNA G-quadruplex structures has also been investigated, revealing a high selectivity of the ligand for these structures and its ability to influence their topology. mdpi.com

Ultrafast Transient Absorption Spectroscopy for Excited-State Dynamics

Ultrafast transient absorption spectroscopy is a critical technique for elucidating the complex excited-state dynamics of the this compound. unige.chacs.org This method allows for the direct observation of the formation and decay of transient species on femtosecond to nanosecond timescales following photoexcitation. nih.gov

Upon excitation with a pump pulse, typically in the green region of the spectrum (e.g., 540 nm), the R6G cation is promoted to its first excited singlet state (S₁). nih.gov The subsequent evolution of the system can be monitored by a time-delayed probe pulse. The transient absorption spectra reveal features such as ground-state bleaching, stimulated emission, and excited-state absorption. researchgate.net

Studies have shown that the excited-state lifetime of R6G monomers is on the order of nanoseconds in dilute solutions. unige.chacs.org However, this lifetime can be significantly shortened in more concentrated solutions due to energy transfer to non-radiative aggregates. unige.chacs.org In the presence of an electron donor, such as N,N-diisopropylethylamine, the excited R6G cation can accept an electron to form the rhodamine 6G radical. nih.gov This radical species has its own distinct absorption spectrum and excited-state dynamics, which have been investigated using transient absorption spectroscopy. nih.govresearchgate.net It has been found that the photoexcited radical has a very short lifetime of around 350 femtoseconds, which is too brief for diffusion-controlled electron transfer. nih.gov

Surface Second Harmonic Generation (SSHG) and Time-Resolved SSHG for Interfacial Studies

Surface second harmonic generation (SSHG) is an interface-specific spectroscopic technique that is highly sensitive to the orientation and arrangement of molecules at boundaries between two different media. researchgate.netunt.edu The this compound, with its non-centrosymmetric structure and strong optical response, is an excellent probe for SSHG studies at interfaces such as liquid/liquid and solid/liquid. unige.chacs.org

Time-resolved SSHG (TR-SSHG) combines the interfacial selectivity of SSHG with the temporal resolution of ultrafast laser spectroscopy, allowing for the investigation of excited-state dynamics specifically at interfaces. unige.chnih.gov Studies on the dodecane/water interface have utilized TR-SSHG to probe the behavior of R6G. unige.chacs.orgunige.ch

These investigations have revealed that both monomers and aggregates of R6G contribute to the SSHG signal at the interface. unige.chacs.orgunige.ch Significantly, the excited-state lifetime of R6G monomers at the interface is dramatically reduced to the order of a few picoseconds, even at bulk concentrations where the lifetime is several nanoseconds. unige.chacs.orgunige.chnih.gov This quenching is attributed to the high interfacial concentration of R6G, which promotes aggregation and subsequent rapid excitation energy transfer from the monomers to the aggregates. unige.chacs.orgunige.chnih.gov The aggregates themselves decay non-radiatively with a time constant of approximately 70 picoseconds. unige.chacs.org

Table 2: Excited-State Lifetimes of this compound
EnvironmentSpeciesExcited-State LifetimeTechnique
Dilute Aqueous SolutionMonomer~4.25 nsTCSPC
Concentrated Aqueous Solution (>1 mM)MonomerShortened due to energy transferTransient Absorption
Concentrated Aqueous Solution (>1 mM)Aggregate~70 psTransient Absorption
Dodecane/Water InterfaceMonomerA few picosecondsTR-SSHG

Resonance Raman Spectroscopy: Vibronic and Solvent Effects on Scattering

Resonance Raman (RR) spectroscopy is a powerful technique for obtaining detailed vibrational information about a molecule by tuning the excitation wavelength to coincide with an electronic absorption band. acs.orgnih.gov For the this compound, RR studies provide insights into the structural changes that occur upon electronic excitation and the influence of the solvent environment on its vibrational modes. acs.orgnih.govresearchgate.net

Theoretical calculations, such as time-dependent density functional theory (TDDFT), have been employed to simulate the RR spectra of R6G and understand the vibronic coupling effects. acs.orgnih.govresearchgate.net These studies have examined the RR spectra in resonance with both the S₀ → S₁ and S₀ → S₃ electronic transitions. acs.orgnih.gov

The RR spectrum of R6G in resonance with the S₀ → S₁ transition exhibits numerous transitions, and their relative intensities are highly dependent on the excitation wavelength within the absorption band. acs.orgnih.gov In contrast, the RR spectrum in resonance with the S₀ → S₃ transition shows fewer bands. acs.orgnih.gov

Solvent effects play a significant role in the RR scattering of the this compound. The S₀ → S₃ transition and its corresponding RR spectrum are more sensitive to the solvent environment compared to the S₁ state. acs.orgnih.gov This is attributed to a larger change in geometry upon excitation to the S₃ state and a reduction in charge transfer in polar solvents like ethanol (B145695). acs.orgnih.gov The interaction between the R6G cation and solvent molecules, particularly at the ethylamine (B1201723) and ethoxycarbonyl groups, can lead to shifts in the observed vibrational bands. researchgate.net

Surface-enhanced resonance Raman scattering (SERRS) of rhodamine 6G, particularly when adsorbed on metallic nanoparticles, has also been extensively studied. mdpi.comacs.org The plasmonic enhancement from the nanoparticles, combined with the resonance effect of the dye, can lead to enormous signal amplification, allowing for the detection of the dye at very low concentrations. researchgate.netmdpi.com

Rhodamine 6g Cation As a Fluorescent Probe and Chemosensor

Sensing Mechanisms Based on Spirolactam Ring Opening

A key feature enabling the use of rhodamine 6G derivatives as "off-on" fluorescent probes is the reversible structural change between a non-fluorescent spirolactam form and a highly fluorescent open-ring amide form. dawnscientific.com In the absence of a target analyte, the rhodamine derivative typically exists in a colorless, non-fluorescent, ring-closed spirolactam structure. fishersci.ca The introduction of a specific chemical species, such as a metal ion or a change in pH, triggers the opening of this ring. dawnscientific.com

This structural transformation from the spirolactam to the open-ring amide results in a highly conjugated system that exhibits strong absorption and fluorescence, often accompanied by a distinct color change from colorless to pink or red. fishersci.cawikipedia.org This "off-on" switching mechanism provides a clear and easily detectable signal for the presence of the target analyte. fishersci.cadawnscientific.com The selectivity of the probe is determined by the specific receptor or chelating unit attached to the rhodamine 6G core, which is designed to interact specifically with the analyte of interest. nih.govsuprabank.org

Selective Detection of Metal Cations

The versatility of the rhodamine 6G framework allows for its modification with various chelating agents, enabling the selective detection of a wide range of metal cations. suprabank.org The design of the chelator dictates which metal ion will preferentially bind and induce the spirolactam ring-opening, leading to a selective fluorescent and colorimetric response.

Rhodamine 6G-based chemosensors have been effectively designed for the highly selective and sensitive detection of mercury(II) ions (Hg²⁺), which are known for their toxicity. wikipedia.org The sensing mechanism involves the coordination of Hg²⁺ with a specific binding site on the probe molecule. This interaction promotes the opening of the spirolactam ring, leading to a significant enhancement in fluorescence intensity and a visible color change. fishersci.cawikipedia.org

For instance, a sensor (RD6g) featuring two rhodamine moieties linked to a phenyl ring was developed for Hg²⁺ detection in an aqueous buffer system. fishersci.ca Upon addition of Hg²⁺, the colorless solution of RD6g turned pink, and a new absorption band appeared at 530 nm, characteristic of the ring-opened amide form. fishersci.ca The fluorescence intensity showed a dramatic increase, confirming the "turn-on" sensing capability. fishersci.ca This process is often reversible, with the fluorescence being quenched by anions like CN⁻ that have a stronger affinity for Hg²⁺. fishersci.ca

Table 1: Research Findings on Rhodamine 6G-based Hg²⁺ Sensors

ProbeKey FeaturesDetection Limit (LOD)Solvent/MediumBinding Ratio (Probe:Hg²⁺)Reference
RD6gDual-responsive colorimetric and fluorescent sensor with two rhodamine units.1.2 x 10⁻⁸ MAcetonitrile/Water (9:1, v/v), 10mM Tris-HCl buffer, pH 71:1 fishersci.ca
Probe 1Turn-on sensor with ~52-fold fluorescence enhancement.Not specified50% H₂O/CH₃CH₂OH, pH 7.24Not specified wikipedia.org
RGMRhodamine 6G and methionine conjugate.Not specifiedCH₃CN/H₂O (1:1, v/v), Tris-HCl buffer, pH 7.041:1 cenmed.com
Rh-TEFSynthesized by condensation reaction for detecting Hg²⁺ in water samples.Meets drinking water standardsWaterNot specified nih.gov

Due to the high charge-to-radius ratio of the aluminum ion (Al³⁺), it acts as a hard acid, allowing for selective chelation by probes with appropriate hard donor atoms like oxygen and nitrogen. easychem.orgnih.gov Rhodamine 6G derivatives functionalized with specific ligands can selectively detect Al³⁺, even in the presence of other competing metal ions. nih.goveasychem.org

The sensing mechanism follows the established spirolactam ring-opening process. The probe is initially colorless and non-fluorescent. easychem.org Upon chelation with Al³⁺, the spirolactam ring opens, resulting in a distinct pink color and a strong fluorescence emission. easychem.org For example, a chemosensor (HL-Me) synthesized from N-(rhodamine-6G)lactam-ethylenediamine and 5-methylsalicylaldehyde showed high selectivity for Al³⁺ in a water/methanol (B129727) mixture at physiological pH. easychem.org The formation of the Al³⁺ complex was confirmed by various spectroscopic methods, demonstrating a massive enhancement in fluorescence intensity at 552 nm. easychem.org

Table 2: Research Findings on Rhodamine 6G-based Al³⁺ Sensors

ProbeKey FeaturesDetection Limit (LOD)Solvent/MediumBinding Ratio (Probe:Al³⁺)Reference
HL-MeHighly selective and sensitive, used for live cell imaging.2.8 nMH₂O/MeOH (1:9, v/v), 10 mM HEPES buffer, pH 7.41:1 easychem.org
H₃L1–H₃L4Four related sensors with LODs in the nanomolar range.Nanomolar rangeH₂O/MeOH (9:1, v/v), 10 mM HEPES buffer, pH 7.41:1 nih.gov
Sensor LBased on rhodamine 6G and pyridoxal (B1214274) 5′-phosphate, also detects Cr³⁺.0.41 µMNot specifiedNot specified

Copper(II) ion (Cu²⁺) is another biologically and environmentally important metal ion that can be detected using rhodamine 6G-based probes. americanelements.comflybase.org The design of these chemosensors often involves incorporating nitrogen and oxygen donor atoms into the receptor moiety to facilitate effective coordination with Cu²⁺. wikipedia.orgfishersci.co.uk

The interaction with Cu²⁺ induces the characteristic spirolactam-to-open-amide transformation, producing a "turn-on" fluorescent signal and a color change from colorless to red or pink. wikipedia.orgamericanelements.com A novel probe (RP), prepared by condensing rhodamine 6G hydrazine (B178648) with 2-acetylpyridine, demonstrated high selectivity for Cu²⁺. wikipedia.org The coordination of two probe molecules with one Cu²⁺ ion (a 2:1 stoichiometry) was confirmed, leading to a 12-fold increase in fluorescence, which is suitable for detecting Cu²⁺ levels below the maximum allowed concentration in drinking water. wikipedia.org

Table 3: Research Findings on Rhodamine 6G-based Cu²⁺ Sensors

ProbeKey FeaturesDetection Limit (LOD)Solvent/MediumBinding Ratio (Probe:Cu²⁺)Reference
RPFluoro-chromogenic probe based on rhodamine 6G-pyridine conjugation.0.21 µMAqueous solution2:1 wikipedia.org
Probe 8Selective detection at physiological pH.Not specifiedEthanol-water (1:1, v/v), pH 7.21:1 americanelements.com
RdNAlso detects Pb²⁺, synthesized via microwave irradiation.0.130 µMCH₃CN/H₂O (9:1, v/v)2:1 fishersci.co.uk
R6FMSMesoporous silica-based sensor, selective for Cu²⁺ and Hg²⁺ in water.Not specifiedWater/acetonitrile (14:1, v/v), pH 7.2Not specified

Iron is a vital element in many biological processes, and its detection is crucial for understanding both normal physiology and disease states. Rhodamine 6G-based fluorescent probes have been developed for the selective "turn-on" detection of iron(III) ions (Fe³⁺). fishersci.sethegoodscentscompany.comamericanelements.com These sensors are particularly valuable for their ability to image Fe³⁺ within living cells. fishersci.seamericanelements.com

The sensing mechanism typically involves the irreversible binding of Fe³⁺ to the probe, which induces not only the ring-opening of the spirolactam but also its hydrolysis. fishersci.se A probe named R6GES was shown to selectively detect Fe³⁺ over a wide range of other biologically relevant metal ions. fishersci.se Another water-soluble probe, DRF-PEG, was synthesized by conjugating a rhodamine derivative with polyethylene (B3416737) glycol (PEG), enhancing its biocompatibility and enabling the ratiometric imaging of Fe³⁺ in HeLa cells and its quantification in fetal bovine serum. americanelements.com The specific coordination of Fe³⁺ with oxygen and nitrogen atoms in the rhodamine moiety, along with other parts of the conjugate, triggers the fluorescent response. americanelements.com

Table 4: Research Findings on Rhodamine 6G-based Fe³⁺ Sensors

ProbeKey FeaturesDetection Limit (LOD)Solvent/MediumBinding MechanismReference
R6GESIrreversible binding, applied to drinking water and bioimaging.0.030 µMNot specifiedIrreversible ring opening and hydrolysis fishersci.se
DRF-PEGWater-soluble polymeric sensor for ratiometric imaging in cells.1.00 µM (fluorescent)Pure water, pH 6.5Coordination with O and N atoms americanelements.com
Probe 19Reversible and biocompatible, tested in human blood samples.8.2 nMAqueous systemNot specified thegoodscentscompany.com
LXY"Naked eye" detection, crystal structure confirmed interaction.Lower than WHO standardHEPES buffer/CH₃CN (2:3, v/v), pH 7.4Induces closed-to-open cycle transformation macsenlab.com

Copper (Cu²⁺) Ion Sensing and Coordination

Probing Biological Microenvironments

Beyond detecting specific metal ions, rhodamine 6G derivatives are powerful tools for probing the physicochemical properties of biological microenvironments. nih.govwikipedia.org Acidic pH is a critical parameter in various biological contexts, including the function of organelles like lysosomes and the extracellular environment of tumors. nih.govamericanelements.com

By functionalizing rhodamine 6G with different amide groups, a library of pH-sensitive probes can be created. nih.gov These probes exhibit the same pH-dependent "on/off" fluorescence based on the spirolactam-quinone isomerization, where the protonation of the amide substituent in an acidic environment facilitates the ring-opening. nih.gov The specific pKa of the probe can be tuned by altering the chemical functionality of the amide group, allowing for the design of sensors tailored to specific biological pH ranges. nih.govwikipedia.org These probes can be conjugated to various biomolecules, nanoparticles, or matrices, enabling targeted, real-time fluorescence imaging of acidic microenvironments both in vitro and in vivo. nih.gov

Assessment of Cellular Membrane Potential

The rhodamine 6G cation is a lipophilic, cell-permeable fluorescent probe that is widely utilized in the assessment of cellular membrane potential, particularly the mitochondrial membrane potential (ΔΨm). cymitquimica.comrsc.org Its cationic nature drives its accumulation in organelles with a negative membrane potential, such as mitochondria. beilstein-journals.org This accumulation is governed by the Nernst equation, where the distribution of the dye across the membrane is proportional to the membrane potential. pjoes.com

The mechanism of action involves the potential-dependent partitioning of rhodamine 6G molecules between the extracellular medium and the cell, including its organelles. lobachemie.com In energized cells with a high negative membrane potential, the this compound is taken up and concentrated, leading to changes in its fluorescence properties. Conversely, depolarization of the membrane results in the release of the dye from the cells. lobachemie.com The fluorescence intensity of rhodamine 6G can be measured to monitor these changes in membrane potential. lobachemie.com For instance, in bovine aortic endothelial cells, a linear relationship was established between the fluorescence intensity of rhodamine 6G and the membrane potential. mdpi.com

Research has demonstrated the utility of rhodamine 6G in quantifying mitochondrial membrane potential in various models, including isolated rat lungs and cultured cells. nih.govrsc.org In a study using isolated rat lungs, the mitochondrial uncoupler FCCP, which dissipates the mitochondrial membrane potential, caused an increase in the concentration of rhodamine 6G in the venous effluent, confirming the dye's responsiveness to changes in ΔΨm. nih.gov Furthermore, rhodamine 6G has been used to assess membrane potential in synaptosomes, where the resting membrane potential was calculated to be -60 mV. lobachemie.com

While effective, it is important to note that other rhodamine derivatives, such as rhodamine 123, have also been extensively used for these purposes. nih.gov Comparative studies have sometimes found rhodamine 123 to be less toxic to cells than rhodamine 6G. nih.gov

Table 1: Applications of this compound in Membrane Potential Assessment

Application Cell/Tissue Type Key Findings Reference(s)
Quantification of Mitochondrial Membrane Potential Isolated Rat Lung A computational model was developed to estimate ΔΨm using rhodamine 6G kinetics. nih.govacs.org
Assessment of Plasma Membrane Potential Cultured Bovine Aortic Endothelial Cells A linear relationship between fluorescence intensity and membrane potential was established. mdpi.com
Monitoring Membrane Potential Changes Pre-synaptic Nerve Terminals (Synaptosomes) The fluorescence response was a function of potential-dependent partitioning of the dye. lobachemie.com
Mitochondrial Staining Toxoplasma gondii The cationic dye selectively stained the parasite's mitochondria. beilstein-journals.org

Intracellular and Extracellular pH Sensing Applications

The this compound has been adapted for use as a fluorescent pH sensor, leveraging the pH-dependent equilibrium between its fluorescent (open quinone) and non-fluorescent (closed spirolactam) forms. nih.govresearchgate.net By functionalizing the rhodamine 6G core, typically through amide linkages, derivatives can be synthesized that exhibit a "turn-on" fluorescence response in acidic environments. nih.gov

This pH-sensing mechanism relies on the protonation of the introduced functional group at low pH, which induces the opening of the spirolactam ring and restores the highly fluorescent quinone structure. nih.govresearchgate.net This property allows for the development of a library of rhodamine 6G-based probes with tunable pH sensitivity (pKa values) for various applications. rsc.orgnih.gov These probes have been successfully used for both intracellular and extracellular pH sensing. rsc.orgnih.gov

For example, a rhodamine 6G derivative, N-(rhodamine 6G)-lactam-ethylenediamine (R6G-EDA), has been developed for imaging acidic intracellular compartments like lysosomes and autophagosomes. rsc.org This probe remains non-fluorescent at neutral pH but fluoresces brightly within the acidic environment of these organelles, enabling their visualization and tracking. rsc.org The fluorescence of some rhodamine 6G derivatives has been shown to be sensitive to pH changes in the range of 1.1 to 3.1, making them suitable for studying strongly acidic environments. researchgate.net

Furthermore, the fluorescence of rhodamine 6G itself can be quenched by materials like graphene oxide in a pH-dependent manner, with the most significant quenching observed at a neutral pH of 7. researchgate.net This interaction has been studied to understand the role of pH in modulating the quenching mechanisms, which is valuable for designing pH-sensitive fluorescent sensors. researchgate.net

Table 2: Rhodamine 6G-Based pH-Sensitive Probes

Probe Name/Derivative pH Range/pKa Application Key Feature Reference(s)
Amide-functionalized Rhodamine 6G Tunable pKa Intracellular and extracellular pH sensing pH-dependent spirolactam-quinone isomerization nih.gov
RP1 (Rhodamine 6G derivative) 1.1 - 3.1 (pKa ~2.08) Sensing in strongly acidic environments Fluorescence "off-on" behavior with changing acid concentration researchgate.net
R6G-EDA Acidic vesicles Imaging of lysosomes and autophagosomes pH-mediated ring opening of the intramolecular lactam rsc.org
Rhodamine 6G with Graphene Oxide pH 3, 7, 11 Study of pH-dependent fluorescence quenching Quenching efficiency is highest at pH 7 researchgate.net

Bioimaging and Live-Cell Applications

The inherent fluorescence and cell-permeability of the this compound make it a valuable tool for a wide range of bioimaging and live-cell applications. Its ability to specifically accumulate in and stain mitochondria allows for the visualization of these organelles in living cells with minimal interference. This is instrumental in studying cellular biology and the pathology of diseases where mitochondrial function is implicated.

Beyond its use in monitoring membrane potential and pH, rhodamine 6G and its derivatives have been developed as chemosensors for various metal ions in living cells. By incorporating specific metal-ion binding sites into the rhodamine 6G structure, researchers have created probes that exhibit a "turn-on" fluorescence response upon binding to target ions. This has been demonstrated for the detection of intracellular Al³⁺, Fe³⁺, and Cu²⁺. pjoes.comrsc.orgrsc.org These probes are cell-permeable and allow for the real-time imaging of these ions within living cells using fluorescence microscopy. pjoes.comrsc.orgrsc.org

The photostability and high quantum yield of rhodamine 6G contribute to its utility in various fluorescence microscopy techniques, including confocal laser scanning microscopy. beilstein-journals.org It has been used to image mitochondria in the nematode Caenorhabditis elegans, enabling the study of mitochondrial dynamics such as fusion and fission in a living organism. beilstein-journals.org

Furthermore, rhodamine 6G has been incorporated into more complex nanosystems for bioimaging. For example, rhodamine 6G-capped gold nanoparticles have been used to study the binding interaction with bovine serum albumin and for fluorescence imaging of this protein in living human breast cancer (HeLa) cells. doi.org This highlights the versatility of the this compound in being adaptable for a multitude of bioimaging applications, from staining organelles to detecting specific biomolecules and ions in live-cell environments. doi.org

Table 3: Bioimaging and Live-Cell Applications of this compound

Application Target Cell/Organism Model Key Feature Reference(s)
Mitochondrial Staining Mitochondria Various, including C. elegans High specificity for mitochondria, enabling study of dynamics. beilstein-journals.org
Intracellular Ion Sensing Al³⁺, Fe³⁺, Cu²⁺ Living cells "Turn-on" fluorescence upon ion binding. pjoes.comrsc.orgrsc.org
Protein Imaging Bovine Serum Albumin HeLa cells Used as a fluorescent tag on gold nanoparticles. doi.org
General Biological Staining Cellular components Biological specimens Bright fluorescence for visualization in microscopy. cymitquimica.com

Table 4: Compound Names and PubChem CIDs

Compound Name PubChem CID
Rhodamine 6G 65209
Rhodamine 123 65217
FCCP (Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) 2589
Verapamil 2520
Graphene Oxide 71311519
Bovine Serum Albumin 16132387
Gold 23985
Aluminum 5284272
Iron 23925

Theoretical and Computational Approaches for Rhodamine 6g Cation Systems

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations have proven to be a powerful tool for providing an atomistic-level understanding of the behavior of the rhodamine 6G (R6G) cation in various environments. These simulations offer insights into dynamic processes that are often difficult to observe experimentally.

Elucidating Adsorption Dynamics on Solid Surfaces

MD simulations have been instrumental in clarifying the adsorption mechanisms of the R6G cation on different solid surfaces. Studies have investigated its interaction with materials like silica (B1680970) nanoparticles (SNPs), gold electrodes, and titanium dioxide (TiO2). nih.govresearchgate.nettandfonline.com

On silica nanoparticles, the adsorption of the R6G cation is influenced by the crystal structure of the silica and the pH of the solution. nih.govacs.org At low pH, α-cristobalite structured SNPs show a strong affinity for R6G. nih.gov However, at higher pH, α-quartz structured SNPs are more suitable for adsorption because fewer surface silanol (B1196071) groups are ionized compared to α-cristobalite, which would otherwise repel the cationic dye. nih.govacs.org For stable adsorption to occur, the xanthene core of the R6G molecule must be oriented flat relative to the SNP surface. nih.govacs.org This specific orientation requirement suggests that only a single layer of R6G molecules can adsorb on the nanoparticle surface. nih.govacs.org

Simulations on gold electrodes have shown that R6G cations can readily adsorb on gold surfaces regardless of the surface charge (negative, neutral, or positive). researchgate.net However, the configuration of the adsorbed molecules can vary depending on the surface charge density, and the adsorption process can also alter the conformation of the R6G molecule itself. researchgate.net

In the case of TiO2 surfaces, specifically the anatase (101) surface, MD simulations revealed a strong dependence of R6G adsorption on the system's pH. tandfonline.com The adsorption energy is highest under basic conditions, lower under neutral conditions, and lowest under acidic conditions, indicating minimal adsorption in acidic environments. tandfonline.com This theoretical finding aligns with experimental observations of dye incorporation into porous thin films. tandfonline.com

Modeling Dye-Nanoparticle Interactions

MD simulations have been crucial in modeling the intricate interactions between the R6G cation and various nanoparticles. These computational models allow for a detailed examination of factors like binding energies, aggregation behavior, and the influence of the surrounding environment. nih.govacs.orgresearchgate.net

A significant aspect explored through MD simulations is the competition between R6G dimerization and its adsorption onto nanoparticles. nih.govacs.org It has been demonstrated that the most stable aggregate of R6G in solution is a dimer, and in this dimeric form, R6G does not adsorb to silica nanoparticles. nih.govacs.org Steered molecular dynamics (SMD), a variant of MD, has been used to estimate the binding energies of R6G dimers and R6G-SNP complexes, confirming that R6G adsorption is most stable on 40 Å α-Quartz at pH 7, although dimerization is also a possibility. nih.govacs.org

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are quantum mechanical methods that provide profound insights into the electronic structure, vibrational properties, and reactivity of the rhodamine 6G cation.

Characterization of Ground and Excited Electronic States

DFT and TD-DFT calculations have been extensively used to characterize the ground and excited electronic states of the R6G cation. nih.govuni-regensburg.deresearchgate.net These calculations help in understanding the molecule's absorption and emission properties. For instance, TD-DFT calculations have been employed to determine the excitation energies and oscillator strengths for transitions between the ground state (S₀) and various excited singlet states (S₁, S₂, etc.). uni-regensburg.de

The solvent environment can influence the electronic states of R6G. The polarizable continuum model (PCM) is often used in conjunction with DFT/TD-DFT to simulate the effects of a solvent, such as ethanol (B145695), on the UV-vis absorption spectra and resonance Raman intensities. acs.org

Furthermore, these computational methods have been applied to study the electronic states of the R6G radical, which is formed through photoinduced electron transfer. nih.govresearchgate.netd-nb.info Calculations predict that the radical has several electronic states with low oscillator strengths below the strong transition observed experimentally. nih.gov

Analysis of Vibrational Modes and Vibronic Coupling

DFT calculations are a powerful tool for analyzing the vibrational modes of the R6G cation. researchgate.netacs.orgnih.gov The calculated vibrational frequencies and intensities (both Raman and infrared) are used to assign the bands observed in experimental spectra, such as tip-enhanced Raman spectroscopy (TERS). researchgate.netacs.orgnih.gov These assignments provide a detailed understanding of the molecular vibrations corresponding to specific spectral features. researchgate.net

The combination of DFT and TD-DFT allows for the investigation of vibronic coupling, which is the interaction between electronic and vibrational states. This is crucial for understanding phenomena like resonance Raman scattering. acs.org Theoretical studies have successfully simulated the resonance Raman spectra of R6G in resonance with its S₁ and S₃ excited states, revealing that the spectrum's characteristics are highly dependent on the resonant excited state and the solvent. acs.org For instance, the resonance Raman spectrum in resonance with the S₀ → S₁ transition shows many transitions with relative intensities that are sensitive to the excitation wavelength, while the spectrum in resonance with the S₀ → S₃ transition has fewer bands and is more strongly influenced by the solvent. acs.org

Studies have also delved into the complex vibronic coupling effects in surface-enhanced hyper-Raman scattering (SEHRS) of R6G, allowing for the unambiguous assignment of lower-wavenumber vibrational modes. aip.org

Elucidation of Reaction Mechanisms in Sensing and Electron Transfer

DFT and TD-DFT calculations have been instrumental in elucidating the reaction mechanisms of R6G-based systems in sensing and electron transfer processes. In the context of chemosensors, DFT is used to understand the structural changes that occur upon ion detection. For example, in rhodamine-based sensors for Al³⁺, the sensing mechanism involves the opening of a spirolactam ring, which transforms the molecule from a non-fluorescent to a highly fluorescent state. acs.orgnih.gov DFT calculations support this mechanism by modeling the geometries of the closed and open forms of the sensor molecule. acs.org

Similarly, in the design of sensors for other metal ions like Cu²⁺ and Hg²⁺, DFT calculations have been used to understand the binding process and the resulting structural changes. rsc.orgmdpi.com For instance, in a sensor for Hg²⁺, DFT calculations showed the coordination of the mercury ion with an oxygen atom of the coumarin (B35378) moiety and a chloride anion. rsc.org

In the realm of photocatalysis, TD-DFT has been used to investigate the mechanism of consecutive photoinduced electron transfer (conPET). nih.govresearchgate.netd-nb.info These studies have examined the formation and photoreactions of the R6G radical. nih.govresearchgate.netd-nb.info It was concluded that the excited state of the R6G radical has a very short lifetime, which is too brief for diffusion-controlled electron transfer to a substrate. nih.govresearchgate.net This suggests that the electron transfer likely proceeds through the generation of solvated electrons as an intermediate step. nih.govd-nb.info

Table 1: Theoretical Methods and their Applications to this compound
Theoretical MethodApplicationKey FindingsReferences
Molecular Dynamics (MD)Adsorption on Solid SurfacesAdsorption is dependent on surface type (silica, gold, TiO₂) and pH. The orientation of the R6G xanthene ring is crucial for stable adsorption. nih.govresearchgate.nettandfonline.comacs.org
Molecular Dynamics (MD)Dye-Nanoparticle InteractionsR6G dimers do not adsorb to nanoparticles. Counterions can reduce adsorption affinity. nih.govacs.orgacs.orgresearchgate.net
Density Functional Theory (DFT) / Time-Dependent DFT (TD-DFT)Electronic State CharacterizationCalculation of excitation energies and oscillator strengths. The solvent environment influences electronic states. nih.govuni-regensburg.deresearchgate.netacs.org
Density Functional Theory (DFT)Vibrational Mode AnalysisAssignment of experimental vibrational spectra (Raman, TERS). researchgate.netacs.orgnih.govresearchgate.net
Density Functional Theory (DFT) / Time-Dependent DFT (TD-DFT)Vibronic CouplingSimulation of resonance Raman spectra, showing dependence on the excited state and solvent. acs.orgaip.org
Density Functional Theory (DFT)Sensing MechanismsElucidation of structural changes (e.g., spirolactam ring-opening) upon ion detection. acs.orgnih.govrsc.org
Time-Dependent DFT (TD-DFT)Electron Transfer MechanismsInvestigation of photoinduced electron transfer and the role of the R6G radical. nih.govresearchgate.netd-nb.info

Quantum Mechanical Approaches for Photophysical Properties

The vibrant and robust photophysical properties of the this compound are fundamentally governed by its electronic structure. Quantum mechanical (QM) methods are indispensable tools for elucidating the relationship between the molecular structure of the dye and its absorption and emission characteristics. These computational approaches allow for the calculation of excited state properties, providing insights that are crucial for understanding and predicting the dye's behavior in various environments.

Time-Dependent Density Functional Theory (TD-DFT) is a widely employed method for studying the electronic transitions of rhodamine 6G. acs.orgacs.orgresearchgate.net However, studies have shown that standard TD-DFT calculations, particularly with common hybrid functionals like B3LYP, tend to systematically overestimate the lowest excitation energies (the S₀→S₁ transition) for rhodamine dyes. acs.orgresearchgate.net This discrepancy is attributed in part to the significant contribution of double excitations to the first excited state and challenges in capturing the differential electron-correlation effects between the ground and excited states. researchgate.net Despite this systematic overestimation, TD-DFT remains valuable for providing qualitative insights into how structural or environmental changes affect the absorption spectra. acs.orgacs.org

To achieve higher accuracy, more advanced and computationally intensive methods are utilized. The Complete Active Space Self-Consistent Field (CASSCF) method, followed by second-order perturbation theory (NEVPT2), has demonstrated better agreement with experimental data for the this compound. nih.govresearchgate.net For instance, the CASSCF(10|10)‐NEVPT2 method calculated the S₀→S₁ transition with high accuracy. nih.govresearchgate.net These higher-level calculations confirm that the electronic transitions in rhodamine 6G are complex and require sophisticated theoretical treatment for precise prediction. nih.govd-nb.info

The solvent environment also plays a critical role in the photophysical properties of the this compound. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate solvent effects. acs.org Calculations have revealed that the solvent influences the electronic transitions. For example, the S₀→S₃ transition is more sensitive to the solvent than the S₀→S₁ transition. acs.org The ground-state and excited-state dipole moments have been estimated semi-empirically through analysis of solvatochromic data, highlighting the change in charge distribution upon excitation. africaresearchconnects.comresearchgate.net

Table 1: Comparison of Calculated Excitation Energies for this compound

Computational Method Basis Set Calculated Property Calculated Value (cm⁻¹) Experimental Value (cm⁻¹) Reference
TD-DFT Various S₀→S₁ Excitation Energy ~27,010 ~23,000-24,000 researchgate.netnih.gov
CIS aug-cc-pVTZ S₀→S₁ Excitation Energy ~32,171 ~23,000-24,000 nih.gov
CASSCF aug-cc-pVTZ S₀→S₁ Excitation Energy ~30,242 ~23,000-24,000 nih.gov
CASSCF(10|10)-NEVPT2 aug-cc-pVTZ S₀→S₁ Excitation Energy ~23,950 ~23,000-24,000 nih.govresearchgate.net

Predictive Modeling for Fluorescent Probe Design

The core structure of the this compound serves as a versatile scaffold for the design of novel fluorescent probes. Predictive computational modeling is a key strategy in this field, enabling the rational design of new molecules with tailored properties, thereby accelerating development and reducing trial-and-error synthesis. mdpi.com

A significant area of focus is the development of pH-sensitive probes based on the rhodamine spirolactam structure. wm.eduresearchgate.net In its non-fluorescent, ring-closed spirolactam form, the molecule can be functionalized, typically at the amide nitrogen. wm.eduresearchgate.net Protonation of this functional group triggers a ring-opening to the highly fluorescent, colored xanthene form. The pH at which this transition occurs (the pKa) is a critical parameter that can be tuned by altering the substituents on the spirolactam ring. wm.eduresearchgate.netscirp.org

Computational models are used to predict the pKa of new rhodamine 6G derivatives. By calculating the Gibbs free energy differences (ΔG) between the closed (spirolactam) and open (quinone) forms, researchers can correlate these values with experimental pKa values. researchgate.net This approach allows for the development of predictive equations that incorporate both steric and electronic parameters of the substituents to forecast the pH sensitivity of a potential probe. wm.edu For instance, modifying rhodamine 6G hydrazide with different aldehydes allows for the creation of a library of sensors whose properties can be computationally modeled. scirp.org

Quantitative Structure-Property Relationship (QSPR) models offer another powerful predictive tool. researchgate.net QSPR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their physical or biological properties. researchgate.netresearchgate.netnih.gov For rhodamine-based dyes, QSPR can be used to predict properties like absorption maxima, fluorescence quantum yields, and the discoloration rate of dyes. researchgate.net By using descriptors derived from quantum chemical calculations (such as absolute hardness, dipole moment, and atomic net charges), robust models can be built to guide the design of new dyes with desired characteristics. researchgate.net

Furthermore, predictive modeling extends to the design of probes for detecting specific analytes, such as metal ions. mdpi.comnsf.gov DFT and TD-DFT calculations are used to model the interaction between a proposed rhodamine 6G-based sensor and a target ion. mdpi.comnsf.gov These calculations can predict the binding mechanism, stoichiometry, and the resulting changes in the absorption and fluorescence spectra upon complexation, guiding the synthesis of highly selective and sensitive chemosensors. mdpi.comnsf.gov

Table 2: Predicted vs. Experimental Properties for Rhodamine-Based pH Probes

Rhodamine Fluorophore Calculated Property Correlation Application Reference
Rhodamine 6G, B, 101 Gibbs Free Energy Difference (ΔGC-O) Negative correlation with experimental pKa Predicting pH response range researchgate.net
Rhodamine 6G, B, 101 Gibbs Free Energy of Transition State (ΔGTS) Negative correlation with observed rate constant (kobs) Predicting kinetic parameters of ring-opening researchgate.net
Aniline-derived R6G Spirolactams Steric and Electronic Parameters Linear relationship with pKa Tuning pH sensitivity for biological applications wm.eduresearchgate.net
Rhodamine Derivatives CAM-B3LYP/LR Solvation Model High accuracy (MAE < 12 nm) for emission peaks Rational design of novel NIR dyes mdpi.com

Conclusion and Future Research Directions

Summary of Key Advancements in Rhodamine 6G Cation Research

Recent research has yielded significant breakthroughs in how the this compound is utilized and understood. A major area of advancement is in the development of sophisticated chemosensors. From 2018 to 2022, significant progress was made in creating rhodamine-based sensors for detecting a wide array of analytes, including metal ions, anions, and small but crucial bio-functional molecules. mdpi.comresearchgate.net Scientists have successfully synthesized novel R6G derivatives that act as fluorescent probes, capable of selectively identifying specific metal ions such as copper (Cu²⁺) and mercury (Hg²⁺) in water samples. e3s-conferences.orgnih.gov

A paradigm shift in the application of the R6G cation is emerging from studies on its counter-ion. Researchers have demonstrated that the physicochemical and biological properties of R6G can be finely tuned by varying its anion. nih.gov This has led to the creation of rhodamine 6G-based organic salts that can form nanoparticles. nih.govacs.org These nanoparticles exhibit tunable properties, including selective toxicity towards cancer cells while remaining non-toxic to normal cells, a remarkable finding given that the R6G cation alone has historically shown toxicity to both. nih.govacs.org

Furthermore, advancements have been made in the material science applications of the R6G cation. By incorporating it into sol-gel glass matrices with DNA-templated cadmium sulfide (B99878) (CdS) nanoparticles, researchers have enhanced its photoluminescence and achieved color tuning, paving the way for the development of high-performance, tunable organic solid-state lasers. aip.org Concurrently, a deeper understanding of the cation's fundamental chemical reactivity has been achieved through novel experimental setups. For instance, a pump-probe strategy in an ion trap mass spectrometer has allowed for the direct examination of the gas-phase lifetime and reactivity of the R6G cation's triplet excited state, untangled from the complexities of solvent and aggregation effects. rsc.org

Emerging Challenges and Opportunities for Future Studies

Despite recent progress, several challenges persist in the research and application of the this compound. A primary and long-standing issue is its tendency to form molecular aggregates, such as dimers, especially at high concentrations or when adsorbed onto surfaces. acs.orgresearchgate.net This aggregation can lead to fluorescence quenching, which diminishes its performance in many applications. Molecular dynamics simulations have shown that for R6G on silica (B1680970) nanoparticles, dimerization can be a competing process to adsorption, and in its dimer form, the dye does not adsorb to the nanoparticles. acs.org Understanding the complex mechanisms of aggregation on various surfaces, such as clay minerals, remains a critical area of investigation. researchgate.netnih.gov This challenge presents a significant opportunity: by fully elucidating the factors that control aggregation, researchers can design systems that either prevent it or harness it for specific functions.

Another challenge lies in enhancing the performance of R6G-based chemosensors. While many new sensors have been developed, there is a continuing need to improve their sensitivity and repeatability for robust and reliable detection of target analytes. mdpi.comresearchgate.net The selectivity of these sensors, while often high, can also be an area for improvement, particularly for distinguishing between ions with similar chemical properties.

The historical observation of the R6G cation's general toxicity toward various cell lines was a significant barrier to its therapeutic use. acs.org However, the recent discovery that this property can be modulated by the counter-anion has turned this challenge into a major opportunity. nih.gov Future research can now focus on exploring a wide range of anion partners to create a library of R6G-based compounds with tailored biological activities, potentially leading to a new class of targeted chemotherapeutic agents.

Potential for Novel Applications and Methodological Innovations

The advancements and the overcoming of challenges in this compound research are opening doors to novel applications and inspiring methodological innovations.

Novel Applications:

Targeted Therapeutics: The development of R6G-based nanoparticles that are selectively toxic to cancer cells represents a promising new frontier in oncology. nih.govacs.org Future work could focus on optimizing these nanoparticles for in vivo applications, potentially combining their therapeutic action with their inherent fluorescence for theranostic systems that simultaneously treat and image tumors.

Environmental Remediation: The strong interaction of the R6G cation with certain materials can be leveraged for environmental cleanup. Researchers have immobilized R6G derivatives onto porous substrates like diatomaceous earth to effectively remove toxic heavy metal ions such as Cu²⁺ from water. nih.gov This approach could be expanded to create highly selective and reusable filters for a variety of environmental pollutants.

Advanced Photonic Materials: The demonstrated ability to tune the emission wavelength of R6G within solid-state matrices points toward the development of next-generation solid-state lighting and laser systems. aip.org

Methodological Innovations:

Computational Chemistry: Molecular dynamics (MD) simulations are proving to be an invaluable tool for providing atomistic-level insights into the behavior of the R6G cation, such as its adsorption and aggregation on nanoparticle surfaces. acs.org The continued use and refinement of these computational methods will accelerate the rational design of new R6G-based systems.

Advanced Spectroscopy: The use of specialized techniques like pump-probe mass spectrometry to study the intrinsic reactivity of the excited state of the R6G cation is a significant methodological leap. rsc.org Such approaches allow for the study of fundamental photochemical processes, which can inform the design of more efficient photosensitizers and probes.

Innovative Analytical Techniques: New methods are being developed for the sensitive detection of the R6G cation itself. The combination of direct immersion single-drop microextraction with optical probes is one such innovation that allows for effective preconcentration and spectrophotometric determination of R6G at low concentrations. nih.gov

Q & A

Q. What are the standard analytical methods for detecting Rhodamine 6G in experimental settings?

Rhodamine 6G is commonly detected using high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), though these methods are time-consuming and costly. Surface-enhanced Raman scattering (SERS) has emerged as a sensitive alternative, with substrates like Ag/TiN composites achieving detection limits as low as 10⁻¹³ mol/L. Key parameters for SERS substrate optimization include deposition voltage (e.g., 2 V) and citrate/AgNO₃ concentration ratios (1:1) .

Q. How does the molecular structure of Rhodamine 6G contribute to its fluorescence properties?

The xanthene core and cationic ethylamine groups in Rhodamine 6G enable strong fluorescence via π-π* transitions. Its high molar absorptivity (~9.7×10⁴ L·mol⁻¹·cm⁻¹) and quantum yield (Φ = 0.95 in ethanol) arise from conjugated aromatic systems and solvent-dependent stabilization of excited states. Substitutions at the β-position (e.g., carboxylic acid or azide groups) can further modulate emission wavelengths .

Q. What factors influence the fluorescence quantum yield of Rhodamine 6G in different solvents?

Solvent polarity, viscosity, and hydrogen-bonding interactions significantly affect quantum yields. For example, ethanol stabilizes the excited state, yielding Φ = 0.95, while acetone may reduce photostability due to radical-mediated photobleaching. Time-dependent density functional theory (TDDFT) simulations validate solvent-dependent spectral shifts .

Q. What are the recommended protocols for handling and storing Rhodamine 6G to maintain stability?

Store in dry, ventilated environments at room temperature, avoiding exposure to strong oxidizers. Use N95/P1 respirators and nitrile gloves during handling. Contaminated materials should be disposed via authorized waste management to prevent environmental release .

Advanced Research Questions

Q. How can the choice of counteranions in Rhodamine 6G-based salts enhance selective cytotoxicity in cancer cells?

Counteranions like hexachloridostannate(IV) or hydrophobic organic anions modulate cellular uptake and nanoparticle formation. For example, sodium-based anions show low toxicity, while hydrophobic variants enable cancer-specific nanoparticle accumulation. Cooperative cation-anion interactions are critical for tuning membrane potential targeting and minimizing off-target effects .

Q. What methodologies optimize SERS substrates for ultra-low detection of Rhodamine 6G?

Ag/TiN and WS₂ nanosheet substrates achieve sub-nanomolar detection via plasmonic enhancement and charge-transfer mechanisms. Finite element modeling guides morphology design (e.g., "rice flower" Ag/TiN structures), while electrochemical deposition controls particle size. WS₂ monolayers exhibit detection limits of 1×10⁻⁶ mol/L via 2D material-enhanced Raman scattering .

Q. How do β-position modifications (e.g., carboxylic acid or azide groups) influence Rhodamine 6G's bioimaging applications?

Carboxylic acid derivatives (e.g., 6-Rhodamine 6G COOH) improve labeling efficiency by reducing steric hindrance between dye molecules and cellular targets. Azide-functionalized isomers enable click chemistry conjugation for targeted imaging, with emission maxima shifting to 542 nm .

Q. What experimental approaches mitigate photobleaching of Rhodamine 6G in prolonged imaging?

Additives like t-butyl hydroxyanisole (0.1–1 mM) scavenge free radicals, reducing photodegradation by 50–70%. Encapsulation in gold nanoparticle-doped polymers or silica matrices also enhances photostability by shielding the dye from oxygen and light .

Q. What computational methods predict the resonance Raman scattering (RRS) properties of Rhodamine 6G?

TDDFT with a short-time approximation models RRS spectra, revealing resonance enhancements up to 10⁵. Simulations align with experimental SERS data at S₁ state excitation (∼530 nm), though discrepancies arise in vibronic sideband regions. These insights guide substrate design for single-molecule detection .

Q. How do Rhodamine 6G-based probes compare to other rhodamines (e.g., Rhodamine B) in pH-sensing applications?

Spirolactam derivatives of Rhodamine 6G exhibit pH-dependent fluorescence activation, with morpholine-linked probes (RLH A-C) showing distinct pKa ranges (4.5–6.5). Compared to Rhodamine B, 6G derivatives offer higher quantum yields but narrower Stokes shifts, necessitating solvent-specific optimization for intracellular imaging .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
rhodamine 6G cation
Reactant of Route 2
Reactant of Route 2
rhodamine 6G cation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.